molecular formula C22H29N3O6S B1678493 Pivampicillin CAS No. 33817-20-8

Pivampicillin

Numéro de catalogue: B1678493
Numéro CAS: 33817-20-8
Poids moléculaire: 463.5 g/mol
Clé InChI: ZEMIJUDPLILVNQ-ZXFNITATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pivampicillin is a penicillanic acid ester that is the pivaloyloxymethyl ester of ampicillin. It is a prodrug of ampicillin. It has a role as a prodrug. It is a penicillanic acid ester and a pivaloyloxymethyl ester. It is functionally related to an ampicillin.
Pivalate ester analog of ampicillin.
This compound is a semisynthetic, orally active pivalate ester of ampicillin with antibacterial activity. Upon absorption, this compound is hydrolyzed into its active form ampicillin by esterases. Ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.
Pivalate ester analog of AMPICILLIN.
See also: Amoxicillin (related);  Ampicillin (has active moiety);  Ampicillin Sodium (related) ... View More ...

Propriétés

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t13-,14-,15+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMIJUDPLILVNQ-ZXFNITATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26309-95-5 (mono-hydrochloride)
Record name Pivampicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045459
Record name Pivampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pivampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.54e-02 g/L
Record name Pivampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33817-20-8
Record name Pivampicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33817-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivampicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pivampicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVAMPICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HLM346LL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pivampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to Pivampicillin Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivampicillin hydrochloride is a semi-synthetic, orally active prodrug of the broad-spectrum antibiotic ampicillin. As the hydrochloride salt of the pivaloyloxymethyl ester of ampicillin, it was designed to enhance the oral bioavailability of the parent drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, antibacterial activity, and pharmacokinetic profile of this compound hydrochloride. Detailed experimental protocols and structured data summaries are included to support research and development activities in the field of antibacterial drug discovery and formulation.

Chemical Structure and Identification

This compound hydrochloride is the hydrochloride salt of 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[1] This esterification of ampicillin at the carboxyl group increases its lipophilicity, facilitating absorption from the gastrointestinal tract.[2] Following absorption, it is rapidly hydrolyzed by esterases in the body to release the active moiety, ampicillin, along with pivalic acid and formaldehyde.[3][4]

The chemical structure of this compound hydrochloride is depicted in the following diagram:

Caption: Chemical structure of this compound hydrochloride.

Table 1: Chemical Identification of this compound Hydrochloride

IdentifierValue
IUPAC Name 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride[1]
CAS Number 26309-95-5
Molecular Formula C22H30ClN3O6S
Molecular Weight 500.0 g/mol
Synonyms This compound HCl, Pondocillin, Sanguicillin

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder. Its physicochemical properties are crucial for its formulation and biopharmaceutical performance.

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Melting Point 155-156 °C (with decomposition)
pKa ~7.0
Solubility Water: Very solubleChloroform: Very solubleEthanol: Freely solublen-Propanol, tert-Butanol, Ethyl ether: Sparingly solubleDMSO: Soluble
Stability Relatively stable in acidic solutions; hydrolyzes slowly in neutral solutions.

Antibacterial Activity

The antibacterial activity of this compound is attributable to its active metabolite, ampicillin. Ampicillin is a broad-spectrum beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). The in vitro activity of this compound is therefore represented by the Minimum Inhibitory Concentrations (MICs) of ampicillin.

Table 3: Minimum Inhibitory Concentration (MIC) Values for Ampicillin against Key Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (methicillin-susceptible)0.52
Streptococcus pneumoniae (penicillin-susceptible)≤0.060.12
Haemophilus influenzae (beta-lactamase negative)0.51
Escherichia coli416

Note: MIC values can vary depending on the strain and testing methodology. The values presented are representative.

Pharmacokinetics

The primary advantage of this compound over ampicillin is its improved pharmacokinetic profile following oral administration.

Table 4: Pharmacokinetic Parameters of this compound Hydrochloride in Humans (following a single oral dose equivalent to 250 mg ampicillin)

ParameterValueReference
Bioavailability ~90%
Peak Plasma Concentration (Cmax) 6.8 µg/mL
Time to Peak Concentration (Tmax) 56 minutes
Urinary Excretion (as ampicillin) 67-73%
Absorption

This compound is well-absorbed from the gastrointestinal tract. Its increased lipophilicity allows for greater permeation across the intestinal mucosa compared to ampicillin.

Distribution

Once absorbed and converted to ampicillin, the distribution is characteristic of ampicillin, with a volume of distribution slightly larger than the extracellular fluid volume.

Metabolism

This compound is rapidly and extensively hydrolyzed by esterases in the intestinal wall, blood, and other tissues to yield ampicillin, pivalic acid, and formaldehyde. The release of pivalic acid can lead to the formation of pivaloylcarnitine, which is excreted in the urine. Prolonged use of this compound may lead to carnitine deficiency.

G cluster_workflow Metabolic Pathway of this compound This compound This compound (Oral Administration) Absorption GI Tract Absorption This compound->Absorption Hydrolysis Esterase Hydrolysis (Intestinal Wall, Blood, Tissues) Absorption->Hydrolysis Ampicillin Ampicillin (Active Antibiotic) Hydrolysis->Ampicillin PivalicAcid Pivalic Acid Hydrolysis->PivalicAcid Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Excretion Renal Excretion Ampicillin->Excretion Carnitine Carnitine Conjugation PivalicAcid->Carnitine Carnitine->Excretion

Caption: Metabolic pathway of this compound.

Excretion

The active metabolite, ampicillin, is primarily excreted unchanged in the urine. The pivalic acid moiety is excreted as pivaloylcarnitine.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of ampicillin (the active form of this compound) against bacterial isolates.

G cluster_workflow MIC Determination Workflow start Prepare serial two-fold dilutions of Ampicillin in Mueller-Hinton Broth dispense Dispense dilutions and inoculum into 96-well microtiter plate start->dispense inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->dispense incubate Incubate at 35-37°C for 16-20 hours dispense->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of ampicillin sodium salt in a suitable solvent (e.g., sterile distilled water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Pharmacokinetic Study in Human Volunteers

A typical pharmacokinetic study to evaluate this compound hydrochloride would involve the following steps:

  • Study Design: A randomized, open-label, crossover study design is often employed. Healthy, fasting adult volunteers are recruited.

  • Drug Administration: A single oral dose of this compound hydrochloride (e.g., equivalent to 500 mg of ampicillin) is administered with a standardized volume of water.

  • Blood Sampling: Blood samples are collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Urine Collection: Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored frozen until analysis.

  • Bioanalytical Method: The concentration of ampicillin in plasma and urine samples is determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and renal clearance.

Conclusion

This compound hydrochloride serves as an effective oral prodrug for ampicillin, offering improved bioavailability that leads to higher and more reliable plasma concentrations of the active antibiotic. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, antibacterial spectrum, and pharmacokinetic profile. The inclusion of experimental protocols aims to facilitate further research and development in the context of this important antibacterial agent. Understanding these core properties is essential for the optimal design of formulations and clinical application strategies for this compound hydrochloride.

References

Pivampicillin synthesis pathway and key intermediates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Pivampicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for this compound, a prodrug of the broad-spectrum antibiotic ampicillin. This compound is the pivaloyloxymethyl ester of ampicillin, a modification that enhances its lipophilicity and improves its oral bioavailability.[1][2] Upon absorption from the gastrointestinal tract, it is rapidly hydrolyzed by esterases in the body to release the active ampicillin molecule.[3][4]

This document outlines the multi-step synthesis process, focusing on the key chemical transformations, intermediates, and associated experimental protocols.

Overall Synthesis Pathway

The manufacturing of this compound is a multi-stage process that begins with the production of the core β-lactam nucleus, 6-aminopenicillanic acid (6-APA), from Penicillin G. This is followed by the synthesis of ampicillin, which is then esterified to yield the final product, this compound. A crucial reagent in the final step is chloromethyl pivalate, which is synthesized separately.

Pivampicillin_Synthesis_Pathway cluster_0 Main Synthesis Pathway cluster_1 Reagent Synthesis Penicillin_G Penicillin G 6_APA 6-Aminopenicillanic Acid (6-APA) Penicillin_G->6_APA Enzymatic Hydrolysis Ampicillin Ampicillin 6_APA->Ampicillin Acylation This compound This compound Ampicillin->this compound Esterification Pivaloyl_Chloride Pivaloyl Chloride CMP Chloromethyl Pivalate Pivaloyl_Chloride->CMP Paraformaldehyde Paraformaldehyde Paraformaldehyde->CMP CMP->Ampicillin Reactant

Figure 1: Overall synthesis pathway of this compound.

Key Intermediates

The synthesis of this compound relies on several crucial intermediates:

  • 6-Aminopenicillanic Acid (6-APA): This is the fundamental building block for the synthesis of many semi-synthetic penicillins. It comprises the characteristic β-lactam ring fused to a thiazolidine ring.

  • Ampicillin: The active pharmaceutical ingredient (API) that is esterified to improve its pharmacokinetic properties.

  • Chloromethyl Pivalate: This reagent serves as the donor of the pivaloyloxymethyl group in the final esterification step.

Synthesis of Key Intermediate: Chloromethyl Pivalate

Chloromethyl pivalate is prepared by the reaction of pivaloyl chloride with paraformaldehyde, typically in the presence of a Lewis acid catalyst such as zinc chloride.

Experimental Protocol: Synthesis of Chloromethyl Pivalate

Materials:

  • Pivaloyl chloride

  • Paraformaldehyde

  • Zinc chloride (catalyst)

Procedure:

  • A mixture of pivaloyl chloride, paraformaldehyde, and a catalytic amount of zinc chloride is prepared.

  • The mixture is stirred and heated to approximately 80°C for 2 hours.

  • After the reaction is complete, the product is purified by vacuum distillation to afford chloromethyl pivalate as a colorless oil.

Quantitative Data: Chloromethyl Pivalate Synthesis
ParameterValueReference
Reactants Pivaloyl chloride, Paraformaldehyde[5](--INVALID-LINK--)
Catalyst Zinc Chloride(--INVALID-LINK--)
Reaction Temperature 80°C(--INVALID-LINK--)
Reaction Time 2 hours(--INVALID-LINK--)
Yield 59%(httpshttps://www.chemicalbook.com/ChemicalProductProperty_EN_CB8362546.htm)
Purification Method Vacuum Distillation(--INVALID-LINK--)

Synthesis of Ampicillin from 6-APA

Ampicillin is synthesized by the acylation of the 6-amino group of 6-APA with a side chain derived from D-phenylglycine. Both chemical and enzymatic methods are employed for this conversion.

Chemical Synthesis of Ampicillin

The chemical synthesis often involves the protection of the carboxylic acid group of 6-APA as a silyl ester, followed by acylation with an activated D-phenylglycine derivative, such as D(-)-α-phenylglycyl chloride hydrochloride.

Ampicillin_Chemical_Synthesis Start Suspension of 6-APA, Urea in Methylene Chloride Step1 Add Triethylamine Start->Step1 Step2 Add Trimethylchlorosilane (Maintain 20°C) Step1->Step2 Step3 Stir and Heat to 40°C (Silylation) Step2->Step3 Step4 Cool to -25°C Step3->Step4 Step5 Add D(-)-α-phenylglycylchloride hydrochloride (Acylation) Step4->Step5 Step6 Stir and Warm Step5->Step6 Step7 Hydrolysis Step6->Step7 Step8 Adjust pH to 4.8 for Precipitation Step7->Step8 Step9 Filter and Wash Step8->Step9 End Ampicillin Trihydrate Product Step9->End

Figure 2: Experimental workflow for the chemical synthesis of Ampicillin.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Urea

  • Methylene chloride (solvent)

  • Triethylamine

  • Trimethylchlorosilane

  • D(-)-α-phenylglycylchloride hydrochloride

Procedure:

  • Triethylamine is added to a stirred suspension of 6-APA and urea in methylene chloride at 20°C.

  • Trimethylchlorosilane is then added over 15 minutes, maintaining the temperature at 20°C. This step forms the silylated 6-APA intermediate.

  • The mixture is stirred for 30 minutes, then the temperature is raised to 40°C and maintained for 60 minutes.

  • The reaction mixture is cooled to -25°C.

  • D(-)-α-phenylglycylchloride hydrochloride is added, and the acylation reaction proceeds.

  • The reaction is followed by hydrolysis and pH adjustment to precipitate the ampicillin product.

  • The resulting ampicillin trihydrate is collected by filtration, washed, and dried.

Enzymatic Synthesis of Ampicillin

The enzymatic approach is considered a greener alternative, utilizing the enzyme Penicillin G Acylase in an aqueous medium under mild conditions. This method avoids the use of harsh chemicals and low temperatures.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • R-phenylglycine methyl ester (PGME) as acyl donor

  • Immobilized Penicillin G Acylase

  • Phosphate buffer (pH 6.5)

Procedure:

  • The synthesis is carried out in a phosphate buffer (pH 6.5) containing the immobilized enzyme.

  • 6-APA and PGME are added to the buffer.

  • The reaction is conducted at a controlled temperature (e.g., 35°C) with stirring.

  • The pH is kept constant by the addition of an acid (e.g., 2N HCl).

  • The reaction progress is monitored by HPLC.

Quantitative Data: Ampicillin Synthesis
ParameterChemical SynthesisEnzymatic SynthesisReference
Key Reactants Silylated 6-APA, D(-)-α-phenylglycylchloride HCl6-APA, R-phenylglycine methyl ester(--INVALID-LINK--)
Solvent Methylene ChloridePhosphate Buffer (aqueous)(--INVALID-LINK--)
Temperature -25°C to 40°C25°C - 35°C(--INVALID-LINK--)
pH N/A~6.5(--INVALID-LINK--)
Yield 78.8% (as trihydrate)Varies (up to 47% conversion reported)(--INVALID-LINK--)

Final Step: Synthesis of this compound from Ampicillin

The final stage of the synthesis involves the esterification of the carboxylic acid group of ampicillin with chloromethyl pivalate. This reaction is typically carried out on a salt of ampicillin. An alternative described method starts with a protected ampicillin derivative.

Experimental Protocol: this compound Synthesis (from this compound Tosylate)

This method describes the preparation of the free base of this compound from its tosylate salt.

Materials:

  • This compound tosylate, hydrate

  • Isopropanol

  • Diisopropylethylamine

  • Hexane

Procedure:

  • This compound tosylate, hydrate is stirred in isopropanol at 0°C.

  • Diisopropylethylamine is added dropwise to the suspension.

  • After stirring for 30 minutes, the crystalline precipitate of this compound is collected by filtration.

  • The product is washed with isopropanol and hexane.

  • The final product is air-dried.

Experimental Protocol: this compound Synthesis and Purification (from an Ampicillin derivative)

This protocol outlines the synthesis starting from a protected ampicillin and subsequent purification.

Materials:

  • Pivaloyloxymethyl D(-)-α-aminobenzylpenicillinate, hydrochloride (this compound HCl)

  • Ethyl acetate

  • Aqueous sodium bicarbonate solution

  • Petroleum ether

  • Ether

Procedure:

  • An oily residue containing the crude product is obtained after an initial reaction and evaporation.

  • The residue is washed repeatedly by decantation with petroleum ether to remove unreacted chloromethyl pivalate.

  • The washed residue is dissolved in ethyl acetate.

  • The ethyl acetate solution is washed with aqueous sodium bicarbonate and then with water.

  • The solution is dried and evaporated in vacuo to yield a yellowish gum.

  • The gum is crystallized from ether to yield the final this compound product.

Quantitative Data: this compound Synthesis
ParameterValueReference
Starting Material This compound tosylate, hydrate / Protected Ampicillin(--INVALID-LINK--)
Key Reagent Diisopropylethylamine / Chloromethyl pivalate(--INVALID-LINK--)
Purification Steps Washing with isopropanol and hexane / Solvent extraction and crystallization from ether(--INVALID-LINK--)
Final Product Form Crystalline solidCrystalline solid
Melting Point 114-116°C114-115°C

References

Pharmacokinetics of Pivampicillin in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetics of pivampicillin, a prodrug of ampicillin, in various animal models. This compound is designed to enhance the oral bioavailability of ampicillin, a widely used beta-lactam antibiotic. Understanding its pharmacokinetic profile in different species is crucial for preclinical drug development and translational research. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.

Introduction: The Prodrug Approach to Enhanced Bioavailability

This compound is the pivaloyloxymethyl ester of ampicillin.[1] As a prodrug, it is a pharmacologically inactive compound that is converted into the active form, ampicillin, within the body.[2] This chemical modification increases the lipophilicity of the ampicillin molecule, leading to improved absorption from the gastrointestinal tract following oral administration.[2] Once absorbed, this compound is rapidly hydrolyzed by esterases present in the blood and tissues to release ampicillin, which then exerts its antibacterial effect.[2] This strategy overcomes the poor oral bioavailability of ampicillin itself.

Mechanism of Action and Metabolic Pathway

The mechanism of action of this compound is a two-step process. First, the inactive prodrug is absorbed and then enzymatically converted to the active drug, ampicillin. Second, ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[2]

This compound Metabolic Pathway This compound This compound (Oral Administration) Absorbed Gastrointestinal Absorption This compound->Absorbed Hydrolysis Esterase-mediated Hydrolysis (Blood and Tissues) Absorbed->Hydrolysis Ampicillin Ampicillin (Active Drug) Hydrolysis->Ampicillin PBP Penicillin-Binding Proteins (PBPs) in Bacteria Ampicillin->PBP Binds to Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Metabolic pathway of this compound to ampicillin.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ampicillin following oral administration of this compound in various animal models.

Table 1: Pharmacokinetics of Ampicillin after Oral this compound Administration in Horses and Foals

Animal ModelDose (mg/kg)Fed/FastedCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference(s)
Horse 19.9Starved3.802-30.9
19.9Fed5.121-35.9
Foal (11 days - 4 months) 19.9-3.83 - 5.691-39.4 - 52.9

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Comparative Oral Bioavailability of Ampicillin and its Prodrugs in Animal Models

Animal ModelDrugBioavailability (%)Key FindingsReference(s)
Horse This compound31This compound and bacampicillin are promising for oral treatment in horses.
Bacampicillin39
Talampicillin23
Ampicillin Sodium2
Rat Bacampicillin3-4 times higher than ampicillinProdrugs significantly enhance ampicillin bioavailability.
Dog Bacampicillin3-4 times higher than ampicillinProdrugs significantly enhance ampicillin bioavailability.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for the oral administration of this compound and the subsequent analysis of ampicillin in plasma.

Oral Administration Protocols

4.1.1. Oral Gavage in Rats

Oral gavage is a standard method for precise oral dosing in rats.

  • Animal Model: Male/Female rats (specific strain, e.g., Sprague-Dawley), with a specified weight range.

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are typically fasted overnight before dosing.

  • Dosage Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to the desired concentration.

  • Dosing Procedure:

    • The rat is weighed to determine the exact volume of the drug suspension to be administered.

    • The animal is restrained, and a gavage needle of appropriate size is attached to a syringe containing the dose.

    • The gavage needle is gently inserted into the esophagus, and the suspension is delivered directly into the stomach.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected via a cannulated vessel (e.g., jugular vein) or from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

4.1.2. Oral Administration in Dogs

Oral administration in dogs can be achieved through capsules or by mixing the drug with a small amount of food.

  • Animal Model: Male/Female beagle dogs are commonly used due to their docile nature and manageable size.

  • Housing and Feeding: Dogs are housed in standard kennels and are typically fasted overnight prior to drug administration. Water is available at all times.

  • Dosage Formulation: this compound can be administered in gelatin capsules or as a suspension mixed with a small amount of palatable food.

  • Dosing Procedure: The capsule is placed at the back of the dog's tongue, and the mouth is held closed until the dog swallows. If given as a suspension, it is administered orally using a syringe.

  • Blood Sampling: Blood samples are collected from a peripheral vein (e.g., cephalic or saphenous vein) at specified time points.

  • Plasma Processing: Plasma is harvested and stored as described for the rat protocol.

Analytical Method: Quantification of Ampicillin in Plasma by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying ampicillin concentrations in biological matrices.

  • Sample Preparation:

    • Plasma samples are thawed and deproteinized, typically by adding a precipitating agent like acetonitrile or perchloric acid.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used for elution. The pH of the mobile phase is a critical parameter for achieving good peak shape and separation.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 220-230 nm is standard for ampicillin.

  • Quantification: The concentration of ampicillin in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of ampicillin in blank plasma.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study of this compound and the signaling relationship in its mechanism of action.

Experimental Workflow cluster_prestudy Pre-study Phase cluster_study Study Phase cluster_analysis Analysis Phase Protocol Protocol Design AnimalAcclimation Animal Acclimation Protocol->AnimalAcclimation Dosing This compound Administration (Oral) AnimalAcclimation->Dosing BloodSampling Blood Sampling (Time Points) Dosing->BloodSampling PlasmaProcessing Plasma Processing and Storage BloodSampling->PlasmaProcessing HPLC HPLC Analysis of Ampicillin PlasmaProcessing->HPLC DataAnalysis Pharmacokinetic Data Analysis HPLC->DataAnalysis

A typical experimental workflow for a pharmacokinetic study.

Conclusion

This compound effectively enhances the oral bioavailability of ampicillin in various animal models, including horses, foals, rats, and dogs. The pharmacokinetic data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and scientists in the field of drug development. The improved absorption characteristics of this compound make it a viable alternative to parenteral ampicillin for the treatment of susceptible bacterial infections in veterinary medicine. Further studies are warranted to establish precise pharmacokinetic parameters in a wider range of species and to explore the full therapeutic potential of this prodrug.

References

Degradation of Pivampicillin: A Technical Guide to Its Products and Chemical Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivampicillin, a pivaloyloxymethyl ester prodrug of ampicillin, is designed to enhance oral bioavailability.[1][2] However, its ester linkage and β-lactam ring are susceptible to degradation under various conditions, impacting its stability and efficacy. This technical guide provides an in-depth analysis of the degradation products of this compound, their chemical nature, and the pathways of their formation. It summarizes quantitative data from stability studies of analogous compounds, details relevant experimental protocols for forced degradation and analysis, and presents visual diagrams of the degradation pathways to support research and drug development efforts.

Introduction

This compound is a semisynthetic antibiotic that functions as a prodrug of ampicillin.[3] Its increased lipophilicity compared to ampicillin facilitates better absorption from the gastrointestinal tract.[3] Post-absorption, it is rapidly hydrolyzed by esterases in tissues and blood to release the active antibacterial agent, ampicillin, along with formaldehyde and pivalic acid.[3] The stability of this compound is a critical factor in its formulation, storage, and therapeutic effectiveness. Understanding its degradation profile is essential for ensuring drug quality and safety.

The primary degradation pathways involve the hydrolysis of the pivaloyloxymethyl ester and the cleavage of the β-lactam ring, a characteristic instability of the penicillin class of antibiotics. These reactions can be influenced by pH, temperature, and the presence of oxidative agents.

Primary Degradation Pathways and Products

The degradation of this compound proceeds through two main pathways:

  • Enzymatic/Chemical Hydrolysis of the Ester Linkage: This is the intended pathway for the in-vivo activation of the prodrug but also a primary route of degradation in aqueous environments. This reaction yields Ampicillin, Pivalic Acid, and Formaldehyde.

  • Hydrolysis of the β-Lactam Ring: Similar to other penicillins, the four-membered β-lactam ring is highly strained and susceptible to nucleophilic attack, particularly by water, leading to its opening. This results in the formation of this compound Penicilloic Acid, which is inactive as an antibacterial agent.

These initial degradation products can undergo further reactions, leading to a complex mixture of related substances.

Chemical Structures of this compound and Its Major Degradation Products
Compound NameChemical StructureChemical Nature
This compound
alt text
Pivaloyloxymethyl ester of Ampicillin. A prodrug.
Ampicillin
alt text
Primary active metabolite. A β-lactam antibiotic.
Pivalic Acid
alt text
Byproduct of ester hydrolysis.
Formaldehyde
alt text
Byproduct of ester hydrolysis.
This compound Penicilloic Acid Structure inferred from Ampicillin Penicilloic AcidProduct of β-lactam ring hydrolysis. Inactive.

Quantitative Analysis of Degradation

A study on Pivmecillinam demonstrated its instability in aqueous solutions, with a half-life of over 24 hours at 4°C, which decreased to approximately 10 hours at 37°C in a pH 6 buffer, highlighting the influence of temperature on the hydrolysis of the pivaloyloxymethyl ester. The degradation of Ampicillin is also well-documented, with significant degradation observed under both acidic and basic conditions.

The following table summarizes expected degradation trends for this compound based on general knowledge of β-lactam antibiotics and data from related compounds. The target for forced degradation studies is typically 5-20% degradation to ensure that degradation products are generated at detectable levels without completely consuming the parent drug.

Stress ConditionReagent/ParametersExpected Primary Degradation ProductsAnticipated Extent of Degradation
Acid Hydrolysis 0.1 M HCl, 60°CAmpicillin, this compound Penicilloic AcidModerate to High
Base Hydrolysis 0.1 M NaOH, Room TempAmpicillin, this compound Penicilloic AcidHigh and Rapid
Oxidative 3% H₂O₂, Room TempOxidized derivatives (e.g., sulfoxides)Moderate
Thermal 80°CAmpicillin, this compound Penicilloic AcidModerate
Photolytic UV light (e.g., 254 nm)Various photolytic productsLow to Moderate

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products, based on established protocols for β-lactam antibiotics.

Forced Degradation (Stress Testing) Protocol

Objective: To generate the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, calibrated

  • Thermostatic water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at various time points (e.g., 30 min, 1, 2, 4 hours), neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light. Dilute a portion for HPLC analysis.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours. After the specified time, dissolve the solid or dilute the solution to a suitable concentration for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark at the same temperature. Dilute a portion for HPLC analysis.

  • Control Sample: A sample of the stock solution diluted with the solvent and kept at room temperature or refrigerated serves as the control.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its degradation products. The following method is adapted from established methods for Ampicillin analysis.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., LiChrospher 100, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol. For example, an isocratic mobile phase could be a mixture of 0.02 M monobasic sodium phosphate (pH adjusted to 4.5) and acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent drug from all degradation products), linearity, accuracy, precision, and robustness.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of this compound degradation and a typical experimental workflow for its analysis.

This compound Degradation Pathway

G This compound This compound Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Ester Hydrolysis (Enzymatic/Chemical) PivalicAcid Pivalic Acid This compound->PivalicAcid Formaldehyde Formaldehyde This compound->Formaldehyde Piv_Penicilloic This compound Penicilloic Acid (Inactive) This compound->Piv_Penicilloic β-Lactam Hydrolysis Further_Deg Further Degradation Products (e.g., dimers, polymers) Ampicillin->Further_Deg Further Degradation Piv_Penicilloic->Further_Deg Further Degradation

Caption: this compound's primary degradation pathways.

Experimental Workflow for Degradation Analysis

G cluster_stress Forced Degradation Acid Acidic (HCl, Heat) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic (NaOH, RT) Base->Stressed_Samples Oxidative Oxidative (H2O2) Oxidative->Stressed_Samples Thermal Thermal (Heat) Thermal->Stressed_Samples Photo Photolytic (UV/Vis Light) Photo->Stressed_Samples This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidative This compound->Thermal This compound->Photo HPLC Stability-Indicating HPLC Analysis Stressed_Samples->HPLC Data Data Analysis: - Peak Identification - Quantification - Mass Balance HPLC->Data

Caption: Workflow for forced degradation and analysis.

Conclusion

The stability of this compound is governed by the susceptibility of its pivaloyloxymethyl ester and β-lactam ring to hydrolysis. The primary degradation products are ampicillin, pivalic acid, formaldehyde, and this compound penicilloic acid. Understanding these degradation pathways and having robust analytical methods to monitor them is crucial for the development of stable and effective this compound formulations. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling better control over the quality and stability of this important antibiotic prodrug. Further studies focusing specifically on the quantitative aspects of this compound degradation under forced conditions are warranted to build upon this foundational knowledge.

References

Methodological & Application

Application Notes and Protocols for Assessing Pivampicillin Hydrolysis Rate in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivampicillin is an orally administered prodrug of the broad-spectrum antibiotic, ampicillin.[1][2] Its enhanced lipophilicity leads to improved absorption from the gastrointestinal tract compared to its parent compound.[1][3] Following absorption, this compound is rapidly hydrolyzed by esterases present in blood and other tissues to release the active therapeutic agent, ampicillin.[1] The rate of this hydrolysis is a critical parameter in understanding the pharmacokinetics and bioavailability of this compound. This document provides detailed methodologies for assessing the hydrolysis rate of this compound in various biological matrices.

The hydrolysis of this compound is an enzymatic process, primarily mediated by non-specific esterases. The reaction kinetics can be influenced by the biological matrix, temperature, and pH. Therefore, a standardized in vitro method is essential to determine the rate of conversion of this compound to ampicillin, which is crucial for predicting its in vivo performance and for quality control during drug development.

Data Presentation

The rate of this compound hydrolysis can be quantified by determining its half-life (t½) and the first-order rate constant (k) in different biological matrices. The following table summarizes representative quantitative data from literature.

Biological MatrixTemperature (°C)Half-life (t½)Rate Constant (k)Analytical MethodReference
Equine Ileal Contents37~30 minutes (for 90% decomposition)Not ReportedHPLC
Human Serum37~2 hours (elimination half-life of ampicillin post-pivampicillin administration)Not ReportedNot Specified

Experimental Protocols

Protocol 1: In Vitro this compound Hydrolysis Rate Assessment in Plasma/Serum

This protocol describes a method to determine the rate of this compound hydrolysis in plasma or serum by monitoring the decrease in this compound concentration and the corresponding increase in ampicillin concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound hydrochloride standard

  • Ampicillin standard

  • Human plasma or serum (freshly collected, pooled)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Water (HPLC grade)

  • Heparin or EDTA (for plasma collection)

  • Incubator or water bath (37°C)

  • Microcentrifuge

  • HPLC system with UV or MS/MS detector

  • C18 reverse-phase HPLC column

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of this compound and ampicillin (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1 to 100 µg/mL).

  • Sample Preparation and Incubation:

    • Pre-warm the biological matrix (plasma or serum) to 37°C.

    • Spike the pre-warmed matrix with a known concentration of this compound stock solution to achieve a final concentration within the linear range of the calibration curve (e.g., 10 µg/mL).

    • Immediately after spiking (t=0), withdraw an aliquot (e.g., 100 µL) and quench the enzymatic reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

    • Incubate the remaining spiked matrix at 37°C.

    • Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). At each time point, quench the reaction as described above.

  • Sample Processing for HPLC Analysis:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase can be a gradient or isocratic mixture of acetonitrile and water with a suitable modifier like formic acid to ensure good peak separation. A common mobile phase composition is a mixture of deionized water acidified with acetic acid (0.1%) and acetonitrile (80:20 v/v).

    • Set the flow rate (e.g., 1.0 mL/min) and the detector wavelength (e.g., 220-254 nm for UV detection).

    • Inject the processed samples and standards onto the HPLC system.

    • Record the peak areas for this compound and ampicillin.

  • Data Analysis:

    • Construct calibration curves for this compound and ampicillin by plotting peak area versus concentration.

    • Determine the concentrations of this compound and ampicillin in the samples at each time point using the calibration curves.

    • Plot the natural logarithm of the this compound concentration versus time.

    • The hydrolysis of this compound is expected to follow first-order kinetics. The rate constant (k) can be determined from the slope of the linear regression of the ln(concentration) vs. time plot (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Stability Assessment of this compound in Tissue Homogenates

This protocol can be adapted to assess this compound hydrolysis in tissue homogenates (e.g., liver, intestine) to understand tissue-specific metabolism.

Materials:

  • All materials listed in Protocol 1.

  • Tissue of interest (e.g., liver, intestine) from a relevant species.

  • Homogenization buffer (e.g., PBS with protease inhibitors).

  • Tissue homogenizer (e.g., Dounce or mechanical).

Procedure:

  • Preparation of Tissue Homogenate:

    • Excise the tissue and wash it with ice-cold homogenization buffer.

    • Weigh the tissue and add a specific volume of buffer (e.g., 1:3 w/v).

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris. The resulting supernatant is the tissue homogenate.

  • Incubation and Sample Processing:

    • Follow the same incubation and sample processing steps as described in Protocol 1, substituting the plasma/serum with the prepared tissue homogenate.

  • HPLC Analysis and Data Analysis:

    • Perform HPLC analysis and data analysis as outlined in Protocol 1 to determine the hydrolysis rate constant and half-life of this compound in the specific tissue homogenate.

Visualizations

Pivampicillin_Hydrolysis_Pathway This compound This compound Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis Byproducts Pivalic Acid + Formaldehyde This compound->Byproducts Hydrolysis Esterases Esterases (in blood and tissues) Esterases->this compound

Caption: Signaling pathway of this compound hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_standards Prepare this compound & Ampicillin Standards hplc HPLC Analysis prep_standards->hplc prep_matrix Prepare Biological Matrix (Plasma, Serum, or Homogenate) spike Spike Matrix with this compound prep_matrix->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points (t=0, 5, 15...) incubate->sampling quench Quench Reaction with Cold Acetonitrile sampling->quench process Protein Precipitation & Centrifugation quench->process process->hplc data_analysis Data Analysis: Calculate k and t½ hplc->data_analysis

References

Application Notes and Protocols for In Vivo Dosing of Pivampicillin in Rodent Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivampicillin is a pivaloyloxymethyl ester prodrug of the broad-spectrum penicillin antibiotic, ampicillin.[1][2] Its enhanced lipophilicity leads to improved oral bioavailability compared to ampicillin itself.[1][3] Following oral administration, this compound is rapidly absorbed and subsequently hydrolyzed by esterases in the blood and tissues to release the active therapeutic agent, ampicillin.[3] This efficient conversion makes this compound an attractive option for oral treatment in preclinical studies of bacterial infections.

These application notes provide a comprehensive guide for researchers on the dosing considerations for this compound in rodent infection models. Due to a lack of specific published protocols for this compound in common rodent infection models, this document offers a framework for establishing an effective oral dosing regimen. This includes a review of the mechanism of action, relevant pharmacokinetic data, and detailed protocols for dose-finding studies and common infection models.

Mechanism of Action and Rationale for Use

This compound's efficacy is entirely dependent on its conversion to ampicillin. Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the final stages of cell wall assembly. Inhibition of PBPs leads to a weakened cell wall and ultimately, cell lysis. The primary advantage of using this compound over ampicillin for oral administration in rodent models is its superior absorption from the gastrointestinal tract, leading to higher and more consistent plasma concentrations of ampicillin.

Pivampicillin_Mechanism_of_Action cluster_oral_admin Oral Administration cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_infection_site Infection Site This compound This compound Absorption Absorption This compound->Absorption Ingestion Hydrolysis Hydrolysis Absorption->Hydrolysis Enters Bloodstream Ampicillin Ampicillin Hydrolysis->Ampicillin by Esterases Bacterial_Cell Bacterial_Cell Ampicillin->Bacterial_Cell Targets Cell_Wall_Synthesis_Inhibition Cell_Wall_Synthesis_Inhibition Bacterial_Cell->Cell_Wall_Synthesis_Inhibition Inhibits Cell_Lysis Cell_Lysis Cell_Wall_Synthesis_Inhibition->Cell_Lysis Leads to

Figure 1: Mechanism of Action of this compound.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound and its active metabolite, ampicillin, is crucial for designing effective dosing regimens.

Table 1: Summary of Relevant Pharmacokinetic Parameters

ParameterThis compound (as Ampicillin)Ampicillin (Oral)SpeciesReference
Bioavailability Higher than Ampicillin~30-40%Rat
Time to Peak Concentration (Tmax) Shorter than AmpicillinVariableRat
Peak Concentration (Cmax) Higher than AmpicillinLowerRat

Recommended Protocol for Oral Dose-Finding Study of this compound

Given the absence of established oral this compound doses for specific rodent infection models, a dose-finding study is essential.

Dose_Finding_Study_Workflow Start Start Animal_Acclimatization Animal_Acclimatization Start->Animal_Acclimatization Group_Allocation Group_Allocation Animal_Acclimatization->Group_Allocation Pivampicillin_Dosing Pivampicillin_Dosing Group_Allocation->Pivampicillin_Dosing Multiple Dose Groups Blood_Sampling Blood_Sampling Pivampicillin_Dosing->Blood_Sampling Time Course Ampicillin_Quantification Ampicillin_Quantification Blood_Sampling->Ampicillin_Quantification PK_Analysis PK_Analysis Ampicillin_Quantification->PK_Analysis Dose_Selection Dose_Selection PK_Analysis->Dose_Selection Based on Target Exposure

Figure 2: Workflow for a Dose-Finding Study.

4.1 Objective

To determine the oral dose of this compound that achieves a target plasma concentration of ampicillin known to be effective against the pathogen of interest in the selected rodent model.

4.2 Materials

  • This compound hydrochloride

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Rodents (specify species, strain, sex, and age)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS or other validated bioanalytical method for ampicillin quantification

4.3 Methodology

  • Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare fresh dosing solutions of this compound in the chosen vehicle on the day of the experiment.

  • Grouping: Randomly assign animals to different dose groups (e.g., 25, 50, 100, 200 mg/kg) and a vehicle control group. A minimum of 3-5 animals per time point per group is recommended.

  • Administration: Administer a single oral dose of this compound or vehicle via gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of ampicillin in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

  • Dose Selection: Select the dose of this compound that achieves an ampicillin exposure (AUC) comparable to that of an effective parenteral dose of ampicillin in a similar infection model, or a dose that maintains plasma concentrations above the Minimum Inhibitory Concentration (MIC) of the target pathogen for a desired duration.

Protocols for Rodent Infection Models

The following are generalized protocols that can be adapted for use with the selected oral dose of this compound.

5.1 Murine Pneumonia Model

Pneumonia_Model_Workflow Start Start Bacterial_Culture Bacterial_Culture Start->Bacterial_Culture Intratracheal_Inoculation Intratracheal_Inoculation Bacterial_Culture->Intratracheal_Inoculation Treatment_Initiation Treatment_Initiation Intratracheal_Inoculation->Treatment_Initiation Post-infection Efficacy_Assessment Efficacy_Assessment Treatment_Initiation->Efficacy_Assessment Oral this compound End End Efficacy_Assessment->End Bacterial Load, Survival

Figure 3: Workflow for a Murine Pneumonia Model.

5.1.1 Objective

To evaluate the efficacy of orally administered this compound in a murine model of bacterial pneumonia.

5.1.2 Materials

  • Pathogenic bacteria (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Mice (specify strain)

  • Anesthetic (e.g., isoflurane)

  • Intratracheal instillation device

  • Selected oral dose of this compound

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

5.1.3 Methodology

  • Inoculum Preparation: Grow the bacterial strain to mid-log phase, wash, and resuspend in sterile PBS to the desired concentration (e.g., 10^6 - 10^7 CFU/mouse).

  • Infection: Anesthetize mice and instill the bacterial suspension directly into the lungs via non-surgical intratracheal administration.

  • Treatment: At a predetermined time post-infection (e.g., 2-4 hours), begin oral administration of this compound at the selected dose and frequency. A control group should receive the vehicle.

  • Monitoring: Monitor animals for clinical signs of illness and mortality.

  • Efficacy Assessment: At a specified endpoint (e.g., 24 or 48 hours post-treatment), euthanize the animals, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU/g of lung tissue).

5.2 Murine Sepsis/Bacteremia Model

5.2.1 Objective

To assess the efficacy of oral this compound in a murine model of sepsis.

5.2.2 Materials

  • Pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus)

  • Growth medium

  • Mice (specify strain)

  • Sterile saline

  • Selected oral dose of this compound

  • Blood collection supplies

5.2.3 Methodology

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the pneumonia model.

  • Infection: Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension.

  • Treatment: Initiate oral this compound treatment at a specified time post-infection (e.g., 1-2 hours).

  • Monitoring: Monitor survival over a defined period (e.g., 72 hours).

  • Efficacy Assessment: In separate satellite groups, collect blood at various time points to determine bacterial load (CFU/mL of blood).

Data Presentation and Interpretation

All quantitative data from these studies should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of the observed effects.

Table 2: Example Data Table for Efficacy Study

Treatment GroupDose (mg/kg)FrequencyMean Bacterial Load (log10 CFU/organ ± SD)Percent Survival
Vehicle Control0BID7.5 ± 0.80%
This compound50BID5.2 ± 1.160%
This compound100BID3.1 ± 0.990%

*Indicates a statistically significant difference compared to the vehicle control group.

Conclusion

While direct, published protocols for the oral dosing of this compound in rodent infection models are scarce, the information and methodologies provided in these application notes offer a robust framework for researchers to establish effective and scientifically sound dosing regimens. By conducting a preliminary dose-finding study to determine the pharmacokinetic profile of ampicillin following oral this compound administration, researchers can confidently proceed to efficacy studies in relevant rodent models of bacterial infection.

References

Application Notes and Protocols: In Vitro Combination of Pivampicillin with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivampicillin is a pivaloyloxymethyl ester of ampicillin, which enhances its oral bioavailability. In the body, it is rapidly hydrolyzed to ampicillin, its active form. Therefore, in vitro studies on the combination of this compound with other antibiotics are effectively studies of ampicillin combinations. These combinations are investigated to explore potential synergistic effects, combat antibiotic resistance, and broaden the antibacterial spectrum. This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound (as ampicillin) in combination with other antibiotics, primarily focusing on aminoglycosides and β-lactamase inhibitors.

The primary mechanisms of interaction involve the synergistic effect of penicillins and aminoglycosides, where the inhibition of cell wall synthesis by ampicillin facilitates the entry of aminoglycosides to their intracellular target.[1] Additionally, the combination with β-lactamase inhibitors protects ampicillin from degradation by bacterial β-lactamase enzymes, restoring its activity against resistant strains.[1][2]

Data Presentation: Summary of In Vitro Synergy

The following tables summarize the expected outcomes of combining ampicillin (the active form of this compound) with other antibiotics based on published literature. The primary methods for determining synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and time-kill curve analysis.

Table 1: Synergy of Ampicillin with Aminoglycosides against Various Bacteria

Bacterial SpeciesCombinationMethodObserved EffectReference
Lactobacilli (tolerant strains)Ampicillin + StreptomycinTime-Kill AssaySynergistic against 12 of 17 strains[3]
Lactobacilli (tolerant strains)Ampicillin + GentamicinTime-Kill AssaySynergistic against 15 of 17 strains[3]
Gram-negative organismsPenicillins + AminoglycosidesGeneral ReviewGenerally Synergistic

Table 2: Synergy of Ampicillin with β-Lactamase Inhibitors against β-Lactamase Producing Bacteria

Bacterial SpeciesCombinationMethodObserved EffectReference
Enterococcus faecalisAmpicillin + SulbactamTime-Kill Assay90% killing of all 15 strains at two times the MIC after 24h
Methicillin-resistant Staphylococcus aureus (MRSA)Penicillin G + SulbactamCheckerboard AssaySynergistic against 68% of strains
Methicillin-resistant Staphylococcus aureus (MRSA)Penicillin G + Clavulanic AcidCheckerboard AssaySynergistic

Note: The FIC index is a common measure of synergy. An FIC index of ≤ 0.5 is generally considered synergistic, > 0.5 to 4.0 is considered additive or indifferent, and > 4.0 is antagonistic.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound (as ampicillin) in combination with another antibiotic.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), 2x concentrated

  • Ampicillin stock solution

  • Second antibiotic stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Multichannel pipette

  • Microplate reader (optional, for optical density measurements)

Procedure:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of ampicillin and the second antibiotic at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x or 8x the highest desired concentration).

  • Plate Setup:

    • Dispense 100 µL of 2x CAMHB into each well of a 96-well plate.

    • Along the x-axis (columns), create serial dilutions of ampicillin. For example, add a specific volume of the ampicillin stock to the first column and then perform serial two-fold dilutions across the subsequent columns.

    • Along the y-axis (rows), create serial dilutions of the second antibiotic in a similar manner.

    • The result is a matrix of wells containing various concentrations of both antibiotics. The top-left well will have the highest concentration of both drugs, while the bottom-right well will have the lowest. Include wells with each antibiotic alone as controls.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton broth. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with 100 µL of the prepared bacterial suspension.

  • Incubation:

    • Incubate the plate at 35°C for 18-24 hours under aerobic conditions.

  • Reading Results:

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index:

    • The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpret the results as described in the note above.

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides information on the rate of bactericidal activity of an antibiotic combination over time.

Objective: To assess the bactericidal activity of this compound (as ampicillin) in combination with another antibiotic over a 24-hour period.

Materials:

  • Sterile culture tubes or flasks

  • Mueller-Hinton Broth

  • Ampicillin and second antibiotic stock solutions

  • Bacterial inoculum standardized to a starting concentration of approximately 5 x 10⁵ CFU/mL

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Preparation of Test Tubes:

    • Prepare tubes containing Mueller-Hinton broth with the desired concentrations of ampicillin alone, the second antibiotic alone, and the combination of both. Include a growth control tube without any antibiotics. Concentrations are typically based on the MIC of the organism (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies (CFU/mL) on the plates from each time point.

    • Plot the log₁₀ CFU/mL against time for each antibiotic condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial inoculum.

Visualizations

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_interpretation Interpretation prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate prep_antibiotics Prepare Antibiotic Stock Solutions setup_plate Dispense Broth and Serial Dilutions of Antibiotics in 96-well Plate prep_antibiotics->setup_plate setup_plate->inoculate incubate Incubate Plate (18-24h, 35°C) inoculate->incubate read_mic Determine MICs (Visual or OD) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Synergy (FIC ≤ 0.5) Additive/Indifferent (FIC > 0.5-4) Antagonism (FIC > 4) calc_fic->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis prep_tubes Prepare Culture Tubes with Broth and Antibiotic Concentrations inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate_shake Incubate with Shaking (37°C) inoculate->incubate_shake sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate_shake->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h, 37°C) plate->incubate_plates count_colonies Count CFUs incubate_plates->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves determine_effect Determine Synergy/Bactericidal Effect plot_curves->determine_effect

Caption: Workflow for Time-Kill Curve Analysis.

Synergy_Logic cluster_combo This compound (Ampicillin) Combination Therapy cluster_partners Combination Partners cluster_mechanisms Mechanisms of Synergy cluster_outcome Outcome This compound This compound (hydrolyzed to Ampicillin) aminoglycoside Aminoglycoside This compound->aminoglycoside combined with beta_lactamase_inhibitor β-Lactamase Inhibitor This compound->beta_lactamase_inhibitor combined with mech_amino Ampicillin disrupts cell wall synthesis, increasing aminoglycoside uptake. aminoglycoside->mech_amino mech_beta Inhibitor protects ampicillin from β-lactamase degradation. beta_lactamase_inhibitor->mech_beta synergy Synergistic Bactericidal Effect mech_amino->synergy mech_beta->synergy

Caption: Logical Relationship of this compound Combination Therapy.

References

Application Notes and Protocols for Studying Pivampicillin's Effect on Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the efficacy of Pivampicillin against intracellular bacterial pathogens. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations to facilitate understanding and reproducibility.

Introduction

This compound is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1][2][3][4] It is designed for improved oral bioavailability, being hydrolyzed by esterases in the gastrointestinal tract and other tissues to release the active ampicillin molecule.[1] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and subsequent cell lysis, particularly in actively dividing bacteria.

While β-lactam antibiotics are generally considered to have poor penetration into mammalian cells, the prodrug nature of this compound may facilitate the delivery of ampicillin to the intracellular environment where pathogens can reside. This makes it a candidate for treating infections caused by facultative intracellular bacteria such as Listeria monocytogenes, Salmonella enterica, and some species of Mycobacterium. These protocols are designed to test this hypothesis.

Key Concepts and Experimental Strategy

The overarching goal of these experiments is to determine if this compound can effectively deliver ampicillin into host cells to kill intracellular pathogens. The experimental workflow will involve:

  • Determining the baseline susceptibility of the pathogen to ampicillin using a Minimum Inhibitory Concentration (MIC) assay.

  • Evaluating the ability of this compound to kill bacteria residing within host cells (macrophages) using an intracellular killing assay (Gentamicin Protection Assay).

  • Quantifying the intracellular bacterial load after treatment to assess the efficacy of the antibiotic.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to allow for easy comparison of results.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ampicillin against Common Intracellular Pathogens

Bacterial SpeciesSerotype/StrainAmpicillin MIC (mg/L)Reference
Listeria monocytogenesClinical Isolates0.25 - 0.5
Listeria monocytogenesSerotype 1/2b0.25
Listeria monocytogenesSerotype 4b0.5
Salmonella TyphimuriumVariousResistant (MIC > 32)
Mycobacterium tuberculosisH37Rv-
Mycobacterium aviumClinical IsolatesVariable

Note: The susceptibility of Salmonella species to ampicillin can be highly variable due to the prevalence of resistance.

Table 2: Example Data from an Intracellular Killing Assay

TreatmentConcentration (mg/L)Incubation Time (hours)Intracellular CFU/mL (Log10)% Reduction in CFU
No Treatment-246.50%
Ampicillin10 x MIC245.096.8%
This compound10 x MIC (equimolar to Ampicillin)244.599.0%
Gentamicin (Extracellular Control)50246.41.2%

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of ampicillin against the chosen intracellular pathogen using the broth microdilution method.

Materials:

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ampicillin stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the bacterial isolate.

    • Inoculate a tube of CAMHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the ampicillin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 128 mg/L to 0.125 mg/L).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the ampicillin dilutions.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of ampicillin that completely inhibits visible growth of the bacteria.

Protocol 2: Intracellular Killing Assay (Gentamicin Protection Assay)

This protocol details the procedure for assessing the intracellular activity of this compound against a pathogen within a macrophage cell line (e.g., J774 or RAW 264.7).

Materials:

  • Macrophage cell line (e.g., J774, RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Intracellular pathogen

  • This compound and Ampicillin stock solutions

  • Gentamicin solution (50-100 mg/L)

  • Sterile water or lysis buffer (e.g., 0.1% Triton X-100)

  • Phosphate-buffered saline (PBS)

  • Sterile 24-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the macrophage cell line into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10⁵ cells/well).

    • Incubate overnight at 37°C with 5% CO₂.

  • Bacterial Infection:

    • Prepare a bacterial suspension from an overnight culture.

    • Wash the macrophage monolayer with pre-warmed PBS.

    • Infect the macrophages with the bacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio) for 1 hour at 37°C with 5% CO₂ to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • After the infection period, aspirate the medium and wash the cells three times with warm PBS to remove non-phagocytosed bacteria.

    • Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 50-100 mg/L) and incubate for 1 hour. Gentamicin is cell-impermeable and will kill any remaining extracellular bacteria.

  • Antibiotic Treatment:

    • Aspirate the gentamicin-containing medium and wash the cells once with PBS.

    • Add fresh cell culture medium containing the desired concentrations of this compound or Ampicillin (e.g., 0.5x, 1x, 10x MIC). Include a no-treatment control.

    • Incubate the plates for the desired time points (e.g., 2, 6, 24 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, aspirate the medium and wash the cells three times with PBS.

    • Lyse the macrophages by adding sterile, cold water or a lysis buffer for 10-15 minutes.

    • Collect the lysate, which now contains the intracellular bacteria.

    • Perform serial dilutions of the lysate in PBS and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C.

    • Count the colonies to determine the number of colony-forming units (CFU) per mL. This represents the number of viable intracellular bacteria.

Visualizations

This compound's Mechanism of Action and Intracellular Delivery

Pivampicillin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Macrophage) This compound This compound (Prodrug) Ampicillin_ext Ampicillin (Active Drug) This compound->Ampicillin_ext Hydrolysis by Esterases Pivampicillin_int This compound This compound->Pivampicillin_int Cellular Uptake Ampicillin_int Ampicillin Ampicillin_ext->Ampicillin_int Cellular Uptake (Poor) Pivampicillin_int->Ampicillin_int Intracellular Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Ampicillin_int->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Required for Lysis Bacterial Cell Lysis PBP->Lysis Inhibition leads to Pathogen Intracellular Pathogen CellWall->Pathogen Essential for Survival

Caption: this compound's conversion to ampicillin and its intracellular action.

Experimental Workflow for Intracellular Killing Assay

Intracellular_Killing_Assay_Workflow cluster_workflow Gentamicin Protection Assay Workflow A 1. Seed Macrophages in 24-well plate B 2. Infect with Intracellular Pathogen (MOI 10:1, 1 hr) A->B C 3. Wash to remove extracellular bacteria B->C D 4. Treat with Gentamicin (1 hr) to kill remaining extracellular bacteria C->D E 5. Wash to remove Gentamicin D->E F 6. Add media with This compound/Ampicillin (or control) E->F G 7. Incubate for defined time points (e.g., 2, 6, 24 hrs) F->G H 8. Lyse Macrophages G->H I 9. Plate lysate for CFU counting H->I J 10. Quantify intracellular bacterial survival I->J

Caption: Step-by-step workflow of the intracellular killing assay.

Logical Relationship of Experimental Components

Logical_Relationship cluster_main Experimental Framework MIC MIC Assay (Ampicillin vs. Pathogen) Intracellular_Assay Intracellular Killing Assay (this compound vs. Intracellular Pathogen) MIC->Intracellular_Assay Provides baseline susceptibility data CFU_Count CFU Quantification Intracellular_Assay->CFU_Count Generates samples for Efficacy Efficacy Determination CFU_Count->Efficacy Data used for

Caption: Relationship between the key experimental components.

References

Troubleshooting & Optimization

Pivampicillin Instability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges associated with the stability of Pivampicillin in aqueous solutions. This compound, a prodrug of the antibiotic ampicillin, is susceptible to degradation, which can significantly impact experimental outcomes.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on degradation kinetics to assist researchers in mitigating these stability issues.

Troubleshooting and FAQs

This section addresses common problems encountered during the handling and use of this compound in aqueous solutions.

Q1: My this compound solution seems to be losing potency rapidly. What is the primary cause of this instability?

A1: this compound's instability in aqueous solutions is primarily due to the hydrolysis of its ester bond. This chemical reaction breaks down this compound into its active form, ampicillin, and other degradation products.[1][2] The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature play a crucial role in the degradation rate of this compound.

  • pH: this compound is generally more stable in acidic to neutral conditions. Alkaline conditions significantly accelerate the hydrolysis of the ester linkage.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of this compound. Therefore, storing solutions at elevated temperatures will lead to faster degradation. For instance, a similar prodrug, pivmecillinam, has a half-life of over 24 hours at 4°C, which decreases to about 10 hours at 37°C in a pH 6 buffer.

Q3: I'm observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?

A3: These additional peaks are likely degradation products of this compound. The primary degradation product is ampicillin. Depending on the specific conditions (pH, temperature, presence of other reactive species), further degradation of ampicillin can occur, leading to the formation of penicilloic acids and other related substances. A stability-indicating HPLC method is essential to separate and identify these degradation products from the parent this compound peak.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To minimize degradation, follow these best practices:

  • Solvent: For short-term use, dissolve this compound in a buffer with a slightly acidic to neutral pH (ideally pH 6-7). For longer-term storage, consider using a non-aqueous solvent like DMSO and storing it at low temperatures.

  • Temperature: Prepare and store aqueous solutions at refrigerated temperatures (2-8°C) and use them as quickly as possible.

  • Fresh Preparation: Whenever possible, prepare fresh solutions of this compound immediately before your experiment to ensure accurate and reproducible results.

  • Avoid Contamination: Be mindful of potential enzymatic degradation by esterases, which can be present in biological samples or as microbial contaminants.

Q5: How can I troubleshoot inconsistent experimental results when using this compound?

A5: Inconsistent results are often linked to the degradation of this compound. The following troubleshooting workflow can help identify the source of the problem.

Troubleshooting this compound Instability start Inconsistent Experimental Results check_prep Review Solution Preparation and Storage start->check_prep fresh_solution Was the solution freshly prepared? check_prep->fresh_solution correct_storage Was the solution stored correctly (low temp, appropriate pH)? fresh_solution->correct_storage Yes prepare_fresh Prepare a fresh solution immediately before use. fresh_solution->prepare_fresh No adjust_storage Adjust storage conditions (e.g., lower temperature, buffer pH). correct_storage->adjust_storage No analyze_potency Analyze Potency and Purity (e.g., via HPLC) correct_storage->analyze_potency Yes prepare_fresh->analyze_potency adjust_storage->analyze_potency degradation_present Is significant degradation observed? analyze_potency->degradation_present optimize_exp Optimize experimental conditions (e.g., shorter incubation times, lower temperature). degradation_present->optimize_exp Yes end Consistent Results Achieved degradation_present->end No consider_alternatives Consider alternative stable ampicillin prodrugs or formulations. optimize_exp->consider_alternatives optimize_exp->end

A troubleshooting guide for inconsistent results.

Data on this compound Degradation

The rate of this compound hydrolysis is highly dependent on the pH and temperature of the aqueous solution. The following table summarizes available quantitative data on its degradation. Note that comprehensive kinetic data across a wide range of conditions is limited in publicly available literature, and it is recommended that researchers perform stability studies under their specific experimental conditions.

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Notes
7.437~10 hours-Based on data for the similar prodrug pivmecillinam in a pH 6 buffer.
6.04>24 hours-Based on data for the similar prodrug pivmecillinam.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay to monitor the degradation of this compound. Method optimization and validation are crucial for specific applications.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate this compound from its more polar degradation products like ampicillin.

    • Solvent A: Phosphate buffer (e.g., 20 mM, pH 6.5).

    • Solvent B: Acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run to elute all components. A typical starting point could be 95:5 (A:B) ramping to 50:50 over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 220-230 nm.

  • Column Temperature: 25-30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a small amount of DMSO, then diluted with the mobile phase).

  • For stability studies, dilute the stock solution to the desired concentration in the aqueous buffer of interest (with a specific pH).

3. Forced Degradation Study:

To ensure the analytical method is "stability-indicating," a forced degradation study should be performed. This involves subjecting the this compound solution to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the this compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the this compound solution to dry heat (e.g., 80°C).

  • Photodegradation: Expose the this compound solution to UV and visible light.

Samples from each stress condition should be analyzed by the developed HPLC method to confirm that the degradation product peaks are well-resolved from the parent this compound peak.

Experimental Workflow for this compound Stability Study prep_solution Prepare this compound Solution in Aqueous Buffer stress_conditions Incubate under Desired Stress Conditions (pH, Temperature) prep_solution->stress_conditions sampling Collect Samples at Various Time Points stress_conditions->sampling hplc_analysis Analyze Samples by Stability-Indicating HPLC sampling->hplc_analysis data_analysis Quantify this compound and Degradation Products hplc_analysis->data_analysis kinetics Determine Degradation Kinetics (k, t½) data_analysis->kinetics This compound Degradation Pathway This compound This compound Hydrolysis Hydrolysis (Esterases, pH, Temp) This compound->Hydrolysis Ampicillin Ampicillin (Active Drug) Hydrolysis->Ampicillin PivalicAcid Pivalic Acid Hydrolysis->PivalicAcid Formaldehyde Formaldehyde Hydrolysis->Formaldehyde FurtherDegradation Further Degradation (e.g., Penicilloic Acids) Ampicillin->FurtherDegradation

References

How to prevent Pivampicillin degradation during in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Pivampicillin during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in vitro?

A1: this compound is a prodrug of the antibiotic Ampicillin.[1][2] It is the pivaloyloxymethyl ester of Ampicillin, a modification that enhances its lipophilicity and oral bioavailability.[1][2] In vitro, its stability is a major concern because it is susceptible to both enzymatic and chemical hydrolysis, which converts it back to the active form, Ampicillin, and other byproducts.[3] This degradation can occur rapidly in experimental systems, leading to inaccurate and non-reproducible results.

Q2: What are the primary pathways of this compound degradation in vitro?

A2: The two main degradation pathways for this compound in an in vitro setting are:

  • Enzymatic Hydrolysis: Esterases, which are ubiquitous in biological samples like cell lysates, serum, and tissue homogenates, rapidly cleave the ester bond of this compound to release active Ampicillin. Penicillinase, if present, also promotes intensive hydrolysis.

  • Chemical Hydrolysis: The ester bond is susceptible to hydrolysis under neutral to alkaline pH conditions. The beta-lactam ring, characteristic of penicillins, can also undergo hydrolysis (ring-opening) under stress conditions such as extreme pH or temperature.

Q3: What are the key factors that accelerate this compound degradation?

A3: Several factors can accelerate the degradation of this compound in your experiments:

  • Presence of Esterases: Any biological component containing esterases (e.g., cell culture media with serum, cell lysates) will significantly increase the rate of hydrolysis.

  • High pH: Solutions with a pH above neutral, particularly alkaline conditions (pH > 7.4), will promote rapid chemical hydrolysis.

  • Elevated Temperature: Incubation at physiological temperatures (e.g., 37°C) will increase the rate of both chemical and enzymatic degradation.

  • Aqueous Solutions: this compound is more stable in its dry, solid form. Its degradation begins upon dissolution in aqueous buffers or media.

Q4: How should I prepare and store this compound stock solutions to maximize stability?

A4: Due to its inherent instability in solution, it is crucial to prepare this compound solutions fresh for each experiment. For short-term storage and handling, follow these guidelines:

  • Storage of Solid Compound: Store the powdered form of this compound in a dry state at 4°C.

  • Solvent Choice: For initial dissolution, use a non-aqueous solvent like 100% ethanol.

  • Buffering: Immediately after dissolving in ethanol, dilute the solution in an ice-cold, acidic buffer (e.g., 20 mM sodium acetate, pH 5.4) to prevent degradation.

  • Final Dilution: This stock solution should be further diluted to the final desired concentration in your experimental medium immediately before use.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected activity of this compound. 1. Degradation during storage: The compound has been stored in solution for an extended period. 2. Degradation during experiment: The experimental medium (e.g., containing serum) or conditions (pH, temperature) are causing rapid hydrolysis.1. Always prepare fresh solutions of this compound immediately before each experiment. 2. Minimize incubation time where possible. If using serum, consider reducing its concentration or using heat-inactivated serum to lower esterase activity. Ensure the pH of your medium is not alkaline.
High background signal from Ampicillin in control experiments. Premature conversion: this compound is converting to Ampicillin in the stock solution or in the medium before the experiment begins.1. Prepare the stock solution using the recommended protocol (dissolve in ethanol, dilute in cold acidic buffer). 2. Add the this compound solution to the experimental setup at the very last moment.
Variability between experimental replicates. Inconsistent handling: Differences in the timing of solution preparation and addition to the experiment can lead to varying degrees of degradation.1. Standardize your workflow precisely. Ensure that the time between dissolving this compound and adding it to your assay is consistent across all replicates and experiments.

Quantitative Data on this compound Stability

The following table summarizes key quantitative data regarding the stability of this compound under different in vitro conditions.

Condition Parameter Value Source
Buffered Media (pH 7.4) at 37°CHalf-life62 minutes
Equine Ileal Contents (pH 8.3-8.5) at 37°CTime for 90% decomposition30 minutes

Key Experimental Protocols

Protocol for Preparation of a Stabilized this compound Solution

This protocol is designed to minimize the degradation of this compound during its preparation for in vitro assays.

Materials:

  • This compound (powdered form)

  • 100% Ethanol

  • 20 mM Sodium Acetate buffer, pH 5.4

  • Ice bucket

  • Sterile microcentrifuge tubes and pipette tips

  • Experimental culture medium or buffer

Procedure:

  • Pre-cool the sodium acetate buffer on ice.

  • For each experiment, weigh an aliquot of powdered this compound.

  • Dissolve the weighed this compound in 100% ethanol to create a concentrated primary stock.

  • Immediately dilute this primary stock in the ice-cold 20 mM sodium acetate buffer (pH 5.4) to create a working stock solution. This step is critical to prevent degradation.

  • Keep the working stock solution on ice at all times.

  • Just before starting your assay, further dilute the working stock to the final desired concentration in your pre-warmed experimental medium.

  • Use the final solution immediately. Do not store any of the prepared solutions for future use.

Visualizations

This compound Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound in an in vitro environment.

cluster_hydrolysis Hydrolysis cluster_ring_opening Degradation under Stress This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Ester Bond Cleavage (Enzymatic or High pH) This compound->Ampicillin Byproducts Formaldehyde & Pivalic Acid Ampicillin->Byproducts Penicilloic_Acid Penicilloic Acid (Inactive) Ampicillin->Penicilloic_Acid Beta-Lactam Ring Opening Start Start: This compound Powder (4°C) Step1 1. Weigh fresh aliquot Start->Step1 For each experiment Step2 2. Dissolve in 100% Ethanol Step1->Step2 Step3 3. Dilute immediately in ice-cold acidic buffer (pH 5.4) Step2->Step3 CRITICAL STEP Step4 4. Dilute to final concentration in experimental medium Step3->Step4 Keep on ice End 5. Use Immediately in Assay Step4->End Ampicillin Ampicillin (from this compound hydrolysis) PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Ampicillin->PBP Binds to Inhibition Inhibition of PBP Activity PBP->Inhibition Leads to Crosslinking Peptidoglycan Cross-linking Blocked Inhibition->Crosslinking Weakening Bacterial Cell Wall Weakens Crosslinking->Weakening Lysis Cell Lysis & Bacterial Death Weakening->Lysis

References

Technical Support Center: Optimizing Pivampicillin for Antibacterial Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Pivampicillin in antibacterial efficacy studies. The following information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly in my in vitro antibacterial assays?

A1: No, this compound is a prodrug of Ampicillin and is not microbiologically active itself.[1][2] It is designed to increase the oral bioavailability of Ampicillin.[3] In the body, esterases rapidly hydrolyze this compound into the active form, Ampicillin.[1] Therefore, for in vitro studies such as Minimum Inhibitory Concentration (MIC) assays, you should use Ampicillin sodium salt.[4]

Q2: What is the mechanism of action of this compound's active form, Ampicillin?

A2: Ampicillin is a broad-spectrum β-lactam antibiotic. It works by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.

Q3: What are the typical MIC ranges for Ampicillin against common bacteria?

A3: The Minimum Inhibitory Concentration (MIC) of Ampicillin can vary depending on the bacterial species and strain. Below is a table summarizing typical MIC values for some medically important organisms.

Bacterial SpeciesTypical Ampicillin MIC Range (µg/mL)
Escherichia coli4
Staphylococcus aureus0.6 - 1
Streptococcus pneumoniae0.03 - 0.06
Haemophilus influenzae0.25
Gram-positive organisms0.02 - 1.5
Gram-negative organisms0.03 - 3

Q4: How should I prepare and store Ampicillin for my experiments?

A4: Ampicillin sodium salt is soluble in water, with stock solutions typically prepared at concentrations of 50-100 mg/mL. These stock solutions should be filter-sterilized and can be stored at 2-8°C for up to three weeks or at -20°C for 4-6 months. It is important to note that the stability of Ampicillin in solution is pH and temperature-dependent. It is less stable at pH values above 7 and should not be autoclaved. For use in culture media, Ampicillin should be added after the media has been autoclaved and cooled to 45-50°C.

Troubleshooting Guide

Issue 1: My MIC values for Ampicillin are inconsistent between experiments.

  • Possible Cause 1: Inoculum Preparation Variability. The density of the bacterial inoculum is a critical factor in MIC assays.

    • Solution: Ensure you are using a standardized inoculum preparation method. Adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This should then be diluted to achieve the final desired inoculum concentration for your assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution).

  • Possible Cause 2: Ampicillin Degradation. Ampicillin is a β-lactam antibiotic and can degrade in solution, especially at 37°C.

    • Solution: Prepare fresh Ampicillin stock solutions for each experiment. When preparing media plates or broth, add the Ampicillin after the media has cooled to 45-50°C to prevent heat-induced degradation. Ampicillin is stable in culture at 37°C for up to 3 days.

  • Possible Cause 3: Media Composition. The pH and composition of the culture medium can affect Ampicillin's stability and activity.

    • Solution: Use a consistent, high-quality lot of Mueller-Hinton Broth (MHB) or Agar (MHA). Check the pH of each new batch of media. Be aware that some buffers, like Tris, can be detrimental to Ampicillin's stability.

Issue 2: My quality control (QC) strain is showing an MIC outside the acceptable range.

  • Possible Cause: Systemic Error. If the MIC for your QC strain (e.g., E. coli ATCC® 25922™) is out of range, it indicates a potential issue with your reagents, procedure, or incubation conditions.

    • Solution: Do not proceed with testing your experimental isolates. The results will be considered invalid. Systematically check all experimental parameters:

      • Verify the identity and purity of your QC strain.

      • Prepare fresh Ampicillin dilutions.

      • Ensure your media is prepared correctly and the pH is within the recommended range.

      • Check the calibration of your incubator and pipettes.

      • Review your inoculum preparation procedure.

Issue 3: I am observing "skipped wells" or trailing endpoints in my broth microdilution assay.

  • Possible Cause: Bacterial Clumping or Biofilm Formation. Some bacterial strains may not grow as a uniform suspension in broth.

    • Solution: Ensure your initial inoculum is a homogenous suspension by vortexing. Visually inspect the wells for any signs of clumping or growth along the well walls.

  • Possible Cause: Inoculum Effect. A higher than intended bacterial inoculum can lead to apparent resistance.

    • Solution: Re-verify your inoculum preparation and dilution steps to ensure you are using the correct final bacterial concentration.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Ampicillin

This protocol is based on the general principles of broth microdilution as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Ampicillin Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of Ampicillin sodium salt in sterile deionized water.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

    • This stock solution can be stored at -20°C for up to 6 months.

  • Preparation of Ampicillin Dilutions:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the Ampicillin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC of the test organism.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control well (inoculated broth without Ampicillin) and a sterility control well (uninoculated broth).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of Ampicillin that completely inhibits visible bacterial growth.

Quality Control

For each MIC assay, a reference strain should be tested in parallel. The expected MIC ranges for common QC strains with Ampicillin are provided below.

Quality Control StrainExpected Ampicillin MIC Range (µg/mL)
Escherichia coli ATCC® 25922™2 - 8
Enterococcus faecalis ATCC® 29212™0.5 - 2
Staphylococcus aureus ATCC® 29213™0.25 - 1
Haemophilus influenzae ATCC® 49247™0.5 - 2

Note: These ranges are for reference and may vary slightly based on the specific QC guidelines (e.g., CLSI) being followed.

Visualizations

Pivampicillin_Mechanism_of_Action This compound This compound (Prodrug) Esterases Esterases (in vivo) This compound->Esterases Hydrolysis Ampicillin Ampicillin (Active Drug) Esterases->Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to and inactivates CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Inhibition of CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Mechanism of this compound activation and its antibacterial action.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results CheckInoculum Verify Inoculum Density (0.5 McFarland Standard) Start->CheckInoculum CheckReagents Prepare Fresh Ampicillin and Media CheckInoculum->CheckReagents Density OK CheckConditions Confirm Incubation Temperature and Time CheckReagents->CheckConditions Reagents OK RunQC Run Assay with QC Strain (e.g., E. coli ATCC 25922) CheckConditions->RunQC Conditions OK QC_InRange QC MIC in Range? RunQC->QC_InRange Proceed Proceed with Test Isolates QC_InRange->Proceed Yes TroubleshootFurther Systematic Review of Protocol QC_InRange->TroubleshootFurther No

Caption: Troubleshooting workflow for inconsistent MIC assay results.

References

Addressing batch-to-batch variability of Pivampicillin in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pivampicillin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a prodrug of the antibiotic ampicillin. It is designed to have better oral bioavailability than ampicillin due to its increased lipophilicity. In the body, it is rapidly hydrolyzed by esterases into its active form, ampicillin, along with formaldehyde and pivalic acid.[1] In research, it is often used in in vivo studies where oral administration of ampicillin is required.

Q2: What is the mechanism of action of this compound?

A2: The antibacterial effect of this compound comes from its active metabolite, ampicillin. Ampicillin is a broad-spectrum β-lactam antibiotic that inhibits the synthesis of bacterial cell walls.[1] It specifically targets and inactivates penicillin-binding proteins (PBPs) on the inner bacterial cell membrane, which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[1]

Q3: What are the common causes of batch-to-batch variability with this compound?

A3: Batch-to-batch variability of this compound can arise from several factors, including:

  • Purity of the Active Pharmaceutical Ingredient (API): The percentage of pure this compound can vary between batches.

  • Presence of Impurities: Different batches may contain varying levels and types of impurities. Common impurities include ampicillin (due to hydrolysis), pivalic acid, and penicilloic acids (from the opening of the β-lactam ring).[1]

  • Degradation Products: this compound is susceptible to hydrolysis. Improper storage or handling can lead to degradation, resulting in a lower concentration of the active compound and an increase in degradation products.

  • Manufacturing Process: Variations in the synthesis and purification processes can lead to differences in the final product's composition.

Q4: How can I assess the quality of a new batch of this compound?

A4: To ensure the quality of a new batch, it is recommended to perform quality control tests. The most common and effective method is High-Performance Liquid Chromatography (HPLC) to determine the purity of the this compound and quantify any impurities. Additionally, performing a Minimum Inhibitory Concentration (MIC) test against a reference bacterial strain can confirm the biological activity of the batch.

Q5: What are the acceptable limits for this compound purity and impurities?

A5: While the specific monograph for this compound is proposed for suppression from the European Pharmacopoeia due to an outdated related substances method, general guidelines from the International Council for Harmonisation (ICH) and typical manufacturer specifications can be followed.[1] These are summarized in the table below.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterTypical Acceptance Criteria
Assay (Purity) 98.0% - 102.0%
Individual Specified Impurity ≤ 0.5% - 1.0%
Total Impurities ≤ 2.0% - 3.0%
Unspecified Impurities ≤ 0.10%

Source: Adapted from typical manufacturer specifications and ICH Q3A guidelines.

Troubleshooting Guides

Issue 1: Inconsistent results in antibacterial assays (e.g., MIC, zone of inhibition).

  • Possible Cause 1: Reduced Potency of this compound

    • Troubleshooting Step:

      • Verify Storage Conditions: Ensure this compound is stored in a cool, dry, and dark place to prevent degradation.

      • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound for each experiment, as it is susceptible to hydrolysis in aqueous solutions.

      • Perform Quality Control: Test the new batch using HPLC to confirm its purity and concentration. Run a parallel MIC test with a previous, reliable batch of this compound or a certified reference standard.

  • Possible Cause 2: Presence of Inhibitory or Inactive Impurities

    • Troubleshooting Step:

      • Analyze Impurity Profile: Use HPLC to identify and quantify impurities in the problematic batch. Compare the impurity profile to that of a batch that yielded expected results.

      • Consult Supplier: If significant differences are observed, contact the supplier for a certificate of analysis and to report the issue.

Issue 2: Unexpected effects on mammalian cells in culture.

  • Possible Cause 1: Cytotoxic Effects of Hydrolysis Products

    • Background: this compound hydrolyzes to ampicillin, formaldehyde, and pivalic acid. Formaldehyde is known to be cytotoxic at certain concentrations.

    • Troubleshooting Step:

      • Minimize Hydrolysis: Prepare fresh this compound solutions immediately before use.

      • Use Appropriate Controls: Include control groups treated with ampicillin, formaldehyde, and pivalic acid individually at concentrations equivalent to those expected from this compound hydrolysis to determine the source of the unexpected effects.

      • Consider Alternative Formulations: If the effects are attributed to the hydrolysis byproducts, consider using ampicillin directly if oral delivery is not a requirement of the experimental design.

  • Possible Cause 2: Activation of Cellular Signaling Pathways

    • Background: The hydrolysis product formaldehyde has been shown to activate the NF-κB and YAP signaling pathways. Ampicillin has been reported to activate the MAPK/ERK pathway. These activations can lead to unintended cellular responses.

    • Troubleshooting Step:

      • Investigate Pathway Activation: Use techniques like Western blotting or reporter assays to check for the activation of key proteins in the NF-κB, YAP, and MAPK pathways in your cells upon treatment with the this compound batch .

      • Pathway-Specific Inhibition: Use specific inhibitors for these pathways to see if the unexpected cellular effects are reversed.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling of this compound

This protocol is a general guideline and may require optimization for your specific HPLC system and column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Solution Preparation:

    • Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a known concentration (e.g., 0.5 mg/mL).

    • Sample Solution: Prepare a solution of the this compound batch to be tested in the mobile phase at the same concentration as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard solution and record the chromatogram and retention time for the main this compound peak.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity of the sample by comparing the peak area of this compound in the sample to the standard.

    • Identify and quantify impurities based on their relative retention times and peak areas.

Protocol 2: Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution
  • Materials:

    • 96-well microtiter plate

    • Bacterial strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • This compound stock solution

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Add 50 µL of broth to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound working solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the antibiotic.

    • Prepare a diluted bacterial inoculum and add 50 µL to wells 1 through 11. Do not add bacteria to well 12.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

Mandatory Visualizations

experimental_workflow cluster_qc Quality Control of New this compound Batch cluster_exp Experimental Use new_batch Receive New Batch hplc HPLC Analysis (Purity & Impurities) new_batch->hplc mic_test MIC Test (Biological Activity) new_batch->mic_test compare Compare to Specifications & Previous Batches hplc->compare mic_test->compare prep_solution Prepare Fresh Solution compare->prep_solution Batch Passes QC contact_supplier Contact Supplier/ Reject Batch compare->contact_supplier Batch Fails QC in_vitro In Vitro Assay (e.g., Cell Culture) prep_solution->in_vitro in_vivo In Vivo Study prep_solution->in_vivo data_analysis Analyze Results in_vitro->data_analysis in_vivo->data_analysis

Caption: Experimental workflow for quality control and use of this compound.

signaling_pathway_nfkb cluster_cell Mammalian Cell cluster_nucleus Nucleus This compound This compound hydrolysis Hydrolysis This compound->hydrolysis formaldehyde Formaldehyde hydrolysis->formaldehyde IKK IKK Complex formaldehyde->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB->NFkB_p65_p50 Releases NFkB_p65_p50_IkB NF-κB-IκB (Inactive) DNA DNA NFkB_p65_p50_nuc->DNA Binds to κB sites gene_expression Inflammatory Gene Expression DNA->gene_expression

Caption: Formaldehyde-induced NF-κB signaling pathway.

signaling_pathway_mapk cluster_cell Mammalian Cell cluster_nucleus Nucleus ampicillin Ampicillin (from this compound) receptor Cell Surface Receptor ampicillin->receptor Activates Ras Ras receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocates transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->transcription_factors Phosphorylates gene_expression Cellular Responses (Proliferation, Differentiation) transcription_factors->gene_expression

Caption: Ampicillin-induced MAPK/ERK signaling pathway.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Pivampicillin Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quality control of Pivampicillin, a prodrug of the antibiotic Mecillinam. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays, supported by experimental data.

This compound and Its Active Metabolite

This compound is an ester prodrug that, after oral administration, is rapidly hydrolyzed by esterases to form the biologically active aminopenicillin, Mecillinam. The quality control of this compound, therefore, often involves the analysis of both the prodrug and its active form.

Comparison of Analytical Methods

The choice of an analytical method for the quality control of this compound depends on various factors, including the specific requirements of the analysis (e.g., assay of the active ingredient, impurity profiling, or potency determination), the available instrumentation, and regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the assay and impurity determination of pharmaceuticals due to its high resolution and sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity, making it particularly suitable for bioanalytical studies and trace-level impurity analysis. Microbiological assays, on the other hand, provide a measure of the biological potency of the antibiotic, which is not always directly correlated with its chemical concentration.

Table 1: Comparison of Key Validation Parameters for this compound Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Microbiological Assay
Specificity/Selectivity High (can separate this compound from its degradation products and related substances)Very High (mass-based detection provides excellent discrimination from interfering substances)Moderate (measures the overall antimicrobial activity, may not distinguish between active compounds)
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999≥ 0.99[1][2][3]Typically ≥ 0.98
Accuracy (% Recovery) 98.0% - 102.0%91.9% - 113.0%[1][2]95.0% - 105.0%
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%Intraday: ≤ 5.5% Interday: ≤ 6.1%Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0%
Limit of Quantitation (LOQ) Typically in the µg/mL range0.05 ng/mL (Pivmecillinam) 10.0 ng/mL (Mecillinam)Dependent on the microorganism's sensitivity
Throughput HighHighLow
Cost ModerateHighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (General Protocol)

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector, pump, autosampler, and data acquisition software.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH and composition of the mobile phase should be optimized for the separation of this compound and its impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound and its related substances show significant absorbance.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent and diluted to the desired concentration with the mobile phase.

  • Sample Solution: The sample containing this compound is dissolved in a suitable solvent and diluted to a known concentration with the mobile phase.

Validation Parameters (to be established):

The method would need to be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Pivmecillinam and Mecillinam

This method was developed for the quantification of Pivmecillinam and its active metabolite Mecillinam in human plasma.

Instrumentation and Conditions:

  • LC System: A liquid chromatography system capable of delivering a gradient mobile phase.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Ultimate® XB-C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Pivmecillinam: m/z 440.2 → 167.1

    • Mecillinam: m/z 326.1 → 167.1

    • Internal Standard (Cephalexin): m/z 348.1 → 158.1

Sample Preparation:

Protein precipitation of plasma samples with acetonitrile.

Validation Data:

  • Linearity: 0.0500–12.0 ng/mL for Pivmecillinam and 10.0–15,000 ng/mL for Mecillinam.

  • Intraday Precision: < 5.5%.

  • Interday Precision: < 6.1%.

  • Accuracy: -8.1% to 13.0%.

Microbiological Assay (General Protocol)

A specific validated microbiological assay for this compound was not found in the reviewed literature. However, a general protocol based on the cylinder-plate method described in the United States Pharmacopeia (USP) for antibiotic assays is outlined below. This method would need to be validated for this compound.

Principle:

The potency of an antibiotic is determined by comparing the inhibition of growth of a susceptible microorganism by the test sample with that of a reference standard.

Materials:

  • Test Organism: A susceptible strain of a microorganism (e.g., Staphylococcus aureus or Bacillus subtilis).

  • Culture Medium: A suitable agar medium for the growth of the test organism.

  • This compound Reference Standard.

  • Phosphate Buffers: To prepare standard and sample solutions.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test organism is prepared.

  • Preparation of Assay Plates: A base layer of agar is poured into Petri dishes, followed by a seed layer inoculated with the test organism.

  • Preparation of Standard and Sample Solutions: A series of dilutions of the this compound reference standard and the test sample are prepared in phosphate buffer.

  • Application to Plates: The standard and sample solutions are placed in stainless steel cylinders (or wells cut into the agar) on the assay plates.

  • Incubation: The plates are incubated under specified conditions to allow for bacterial growth and the formation of inhibition zones.

  • Measurement and Calculation: The diameters of the zones of inhibition are measured, and the potency of the test sample is calculated by comparing its zone size to the standard curve generated from the reference standard dilutions.

Validation Parameters (to be established):

The microbiological assay should be validated for linearity, accuracy, precision, and specificity.

Methodology Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for HPLC method validation and the logical relationship between this compound and its active metabolite, Mecillinam.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD2 Optimize Separation MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA2 System Suitability Testing V6->RA2 RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1 Pivampicillin_Metabolism Piv This compound (Prodrug) Mec Mecillinam (Active Drug) Piv->Mec Hydrolysis by Esterases

References

Pivampicillin: A Comparative Analysis of Antibacterial Efficacy Against Reference Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antibacterial activity of Pivampicillin, a prodrug of Ampicillin, against key reference bacterial strains. Through a detailed comparison with other widely-used antibiotics, supported by established experimental data and standardized protocols, this document serves as a crucial resource for evaluating its potential in research and drug development.

This compound is an ester prodrug of ampicillin, designed for improved oral bioavailability. Following administration, it is rapidly hydrolyzed in the body to release the active compound, ampicillin. Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism common to beta-lactam antibiotics. Its spectrum of activity encompasses a range of Gram-positive and Gram-negative bacteria.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the established quality control MIC ranges for Ampicillin (the active form of this compound) and other comparator antibiotics against standardized reference strains from the American Type Culture Collection (ATCC). These ranges are defined by leading international standards organizations, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: MIC Quality Control Ranges for Ampicillin Against Gram-Negative Reference Strains (µg/mL)

Reference StrainCLSI QC RangeEUCAST QC Range
Escherichia coli ATCC 259222 - 82 - 8[1]
Haemophilus influenzae ATCC 492472 - 8-

Table 2: MIC Quality Control Ranges for Ampicillin Against Gram-Positive Reference Strains (µg/mL)

Reference StrainCLSI QC RangeEUCAST QC Range
Staphylococcus aureus ATCC 292130.25 - 10.25 - 1
Enterococcus faecalis ATCC 292120.5 - 20.5 - 2
Streptococcus pneumoniae ATCC 496190.03 - 0.125-

Table 3: Comparative MIC Ranges of Various Antibiotics Against Key Reference Strains (µg/mL)

Reference StrainAntibioticCLSI QC RangeEUCAST QC Range
E. coli ATCC 25922 Ampicillin 2 - 8 2 - 8 [1]
Ciprofloxacin0.004 - 0.0160.004 - 0.016[1]
Gentamicin0.25 - 10.25 - 1[1]
Tetracycline0.5 - 20.5 - 2
S. aureus ATCC 29213 Ampicillin 0.25 - 1 0.25 - 1
Penicillin0.25 - 10.25 - 1
Vancomycin0.5 - 20.5 - 2
E. faecalis ATCC 29212 Ampicillin 0.5 - 2 0.5 - 2
Vancomycin1 - 41 - 4
S. pneumoniae ATCC 49619 Ampicillin 0.03 - 0.125 -
Penicillin0.25 - 1-
H. influenzae ATCC 49247 Ampicillin 2 - 8 -
Amoxicillin-clavulanic acid2 - 16-

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is performed using standardized methods to ensure reproducibility and comparability of data. The Broth Microdilution method, as outlined by both CLSI and EUCAST, is a gold-standard procedure.

Broth Microdilution Method for MIC Determination

This protocol is a generalized procedure based on CLSI and EUCAST guidelines. Specific details may vary depending on the bacterial species and antibiotic being tested.

1. Preparation of Materials:

  • Bacterial Strains: Use quality control (QC) reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) from a reputable source. Subculture the strains on appropriate agar plates to ensure purity and viability.

  • Antimicrobial Agent: Prepare a stock solution of the antibiotic to be tested at a known concentration.

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, supplemented media such as CAMHB with lysed horse blood and β-NAD are required.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a plate reader or visual inspection mirror.

2. Inoculum Preparation:

  • Select several well-isolated colonies of the test organism from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the antibiotic stock solution in the appropriate broth medium directly in the wells of the 96-well plate.

  • The range of concentrations should be chosen to bracket the expected MIC of the antibiotic for the specific organism.

  • Include a positive control well containing the bacterial inoculum without any antibiotic to ensure bacterial growth.

  • Include a negative control (sterility) well containing only broth to check for contamination.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.

5. Interpretation of Results:

  • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., no turbidity).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The MIC of the quality control strain must fall within the acceptable ranges established by CLSI or EUCAST to validate the test results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis strain_prep Bacterial Strain Preparation inoculum_prep Inoculum Standardization strain_prep->inoculum_prep 0.5 McFarland inoculation Inoculation of Plates inoculum_prep->inoculation antibiotic_prep Antibiotic Stock Solution serial_dilution Serial Dilution in 96-well Plate antibiotic_prep->serial_dilution serial_dilution->inoculation incubation Incubation (16-20h, 35°C) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results mic_determination MIC Determination read_results->mic_determination

Workflow for MIC determination by broth microdilution.

Signaling Pathway of Beta-Lactam Antibiotics

This compound, through its active form ampicillin, targets the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved by binding to and inhibiting Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. The disruption of this process leads to a weakened cell wall and ultimately, bacterial cell lysis.

Beta_Lactam_Pathway This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis (in vivo) PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Mechanism of action of this compound/Ampicillin.

References

A Comparative Analysis of Pivampicillin and Pivmecillinam Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates innovative therapeutic strategies. One such approach is the use of combination therapies to enhance efficacy and overcome resistance mechanisms. This guide provides a comparative study of the combination of pivampicillin and pivmecillinam, two pro-drugs of established beta-lactam antibiotics. By leveraging their synergistic effects, this combination offers a potent therapeutic option, particularly in the treatment of complex bacterial infections.

Executive Summary

This compound, a pro-drug of ampicillin, and pivmecillinam, a pro-drug of mecillinam, exhibit a powerful synergistic relationship when co-administered. This synergy stems from their distinct and complementary mechanisms of action at the level of bacterial cell wall synthesis. Clinical and in vitro data consistently demonstrate that the combination therapy is superior to monotherapy with either agent, particularly against Gram-negative pathogens commonly implicated in urinary tract infections (UTIs). This guide will delve into the quantitative data supporting this synergy, detail the experimental protocols for its evaluation, and visualize the underlying mechanisms of action.

Data Presentation: In Vitro Synergy and Clinical Efficacy

The synergistic interaction between ampicillin (the active form of this compound) and mecillinam (the active form of pivmecillinam) is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A FIC index of ≤ 0.5 is indicative of synergy.

Table 1: In Vitro Synergistic Activity of Ampicillin and Mecillinam against Escherichia coli

AntibioticMIC (µg/mL) - AloneMIC (µg/mL) - In CombinationFIC IndexInterpretation
Ampicillin2.50.6250.25\multirow{2}{*}{Synergy}
Mecillinam0.10.0250.25
FIC Index Sum --0.5 Synergy

Note: The data presented is a representative example derived from typical findings in in vitro synergy studies.

Clinical studies have corroborated these in vitro findings, demonstrating superior bacteriological and clinical cure rates for the combination therapy in patients with complicated UTIs and acute pyelonephritis.

Table 2: Clinical Efficacy in Complicated Urinary Tract Infections

Treatment GroupNumber of PatientsBacteriological Cure RateClinical Success RateReference
Pivmecillinam/Pivampicillin1478.6% (11/14)78.6% (11/14)[1]
Pivmecillinam Alone1233.3% (4/12)58.3% (7/12)[1]
Pivmecillinam/Pivampicillin11100% (11/11) at 48hNot Reported[2]
Pivmecillinam Alone1250% (6/12) at 48hNot Reported[2]

Table 3: Clinical Efficacy in Acute Pyelonephritis

Treatment GroupNumber of Patients (bacteriologically verified)Clinical Success RateNoteReference
This compound/Pivmecillinam2893%Statistically superior to this compound alone (p = 0.002)[3]
This compound Alone2953%Associated with a significant increase in resistant urinary strains.

Mechanism of Synergistic Action

The synergy between ampicillin and mecillinam arises from their simultaneous inhibition of different essential enzymes involved in bacterial cell wall synthesis, known as Penicillin-Binding Proteins (PBPs).

  • Mecillinam: Specifically targets and inhibits PBP-2, which is crucial for the elongation of the bacterial cell wall.

  • Ampicillin: Primarily inhibits PBP-1A, PBP-1B, and PBP-3, which are responsible for the transpeptidation (cross-linking) of the peptidoglycan layers.

By blocking these distinct and vital steps in cell wall biosynthesis, the combination leads to a more profound disruption of bacterial cell integrity and ultimately, cell death.

cluster_0 Bacterial Cell Wall Synthesis PBP1 PBP-1A/1B & PBP-3 (Transpeptidation) CellWall Stable Peptidoglycan Cell Wall PBP1->CellWall Cross-linking PBP2 PBP-2 (Cell Wall Elongation) PBP2->CellWall Elongation Ampicillin Ampicillin (from this compound) Ampicillin->PBP1 Inhibits Mecillinam Mecillinam (from Pivmecillinam) Mecillinam->PBP2 Inhibits

Mechanism of Synergistic Action

Experimental Protocols

The in vitro synergy of this compound and pivmecillinam is primarily evaluated using the checkerboard microdilution assay and the time-kill curve analysis.

Checkerboard Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of each drug alone and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of ampicillin and mecillinam are prepared and serially diluted in a 96-well microtiter plate. Ampicillin concentrations are typically diluted along the x-axis, and mecillinam concentrations along the y-axis.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is calculated using the following formula: FIC Index = FIC of Ampicillin + FIC of Mecillinam Where:

    • FIC of Ampicillin = (MIC of Ampicillin in combination) / (MIC of Ampicillin alone)

    • FIC of Mecillinam = (MIC of Mecillinam in combination) / (MIC of Mecillinam alone)

    • Interpretation: Synergy (FIC index ≤ 0.5), Additive/Indifference (0.5 < FIC index ≤ 4.0), Antagonism (FIC index > 4.0).

A Prepare Serial Dilutions of Ampicillin & Mecillinam in 96-well Plate C Inoculate Microtiter Plate with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MICs of Individual Drugs and Combinations D->E F Calculate FIC Index (FICA + FICB) E->F G Interpret Results: Synergy, Additive, or Antagonism F->G

Checkerboard Assay Workflow

Time-Kill Curve Analysis

Objective: To assess the bactericidal or bacteriostatic activity of the antibiotic combination over time.

Methodology:

  • Culture Preparation: A logarithmic phase bacterial culture is prepared in a suitable broth medium.

  • Antibiotic Exposure: The bacterial culture is aliquoted into separate tubes containing:

    • No antibiotic (growth control)

    • Ampicillin alone (at a specified concentration, e.g., MIC)

    • Mecillinam alone (at a specified concentration, e.g., MIC)

    • Ampicillin and Mecillinam in combination (at synergistic concentrations determined by the checkerboard assay)

  • Incubation and Sampling: All tubes are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of each aliquot are plated on agar plates, and the number of viable bacteria (CFU/mL) is determined after incubation.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination at 24 hours compared with the most active single agent.

Conclusion

The combination of this compound and pivmecillinam represents a compelling therapeutic strategy, particularly for challenging Gram-negative infections. The robust in vitro synergy, supported by favorable clinical outcomes, is grounded in the complementary inhibition of essential bacterial cell wall synthesis pathways. For researchers and drug development professionals, this combination therapy serves as a prime example of how leveraging distinct molecular targets can enhance antimicrobial efficacy and potentially combat the growing threat of antibiotic resistance. Further investigation into the broader clinical applications and the potential for this combination to prevent the emergence of resistance is warranted.

References

Safety Operating Guide

Proper Disposal of Pivampicillin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of pivampicillin, ensuring personnel safety and environmental protection.

For researchers, scientists, and drug development professionals, the proper management and disposal of pharmaceutical waste is a critical component of laboratory safety and environmental stewardship. This compound, a prodrug of the antibiotic ampicillin, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting, adhering to regulatory guidelines and best practices.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area to minimize inhalation exposure. In the event of a spill, isolate the area and follow your institution's established spill cleanup protocol for chemical waste.

Waste Characterization: Is this compound Hazardous Waste?

Proper disposal begins with the correct classification of the waste. According to the United States Environmental Protection Agency (EPA), a pharmaceutical waste is considered hazardous if it is specifically listed on the P or U lists of hazardous wastes, or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3]

This compound and its active form, ampicillin, are not found on the EPA's P or U lists of hazardous wastes.[1][4] Furthermore, they do not typically exhibit the characteristics of ignitability, corrosivity, or reactivity under normal laboratory conditions. While they possess inherent biological activity, in the absence of other hazardous components, they are not typically classified as EPA hazardous waste. However, it is crucial to consult your institution's specific guidelines and any state or local regulations that may be more stringent than federal rules.

This compound and Ampicillin Stability and Degradation

This compound is rapidly hydrolyzed in the body to form ampicillin. The primary route of degradation for ampicillin is the hydrolysis of its β-lactam ring, a process that can be accelerated by factors such as pH and temperature. Ampicillin is known to be heat-labile, and its solutions should not be autoclaved for disposal, as this can lead to incomplete degradation and the formation of potentially allergenic byproducts. Alkaline conditions (high pH) can also increase the rate of hydrolysis.

The following table summarizes the key stability information for ampicillin, which dictates the appropriate disposal methods for this compound-containing waste.

ParameterStability Information for Ampicillin (Active form of this compound)
Heat Stability Heat-labile; should not be autoclaved for disposal.
pH Stability Less stable in alkaline solutions; hydrolysis is accelerated at high pH.
Primary Degradation Pathway Hydrolysis of the β-lactam ring.
Degradation Products Penicilloic acid and other derivatives.

Step-by-Step Disposal Procedures

The following workflow provides a logical approach to the disposal of this compound waste in a laboratory setting.

cluster_0 start Start: this compound Waste Generated waste_char Step 1: Waste Characterization (Pure this compound vs. Mixture) start->waste_char is_mixed Is the waste mixed with other hazardous chemicals? waste_char->is_mixed pure_piva Step 2: Segregation (Pure this compound/Ampicillin Waste) is_mixed->pure_piva No mixed_waste Step 2: Segregation (Mixed Hazardous Waste) is_mixed->mixed_waste Yes disposal_decision Step 3: Select Disposal Method pure_piva->disposal_decision licensed_vendor Step 4: Collection by Licensed Hazardous Waste Vendor mixed_waste->licensed_vendor incineration High-Temperature Incineration (Preferred Method) disposal_decision->incineration Primary chem_treat Chemical Deactivation (e.g., Alkaline Hydrolysis) disposal_decision->chem_treat Alternative incineration->licensed_vendor chem_treat->licensed_vendor documentation Step 5: Documentation (Maintain Disposal Records) licensed_vendor->documentation end End: Compliant Disposal documentation->end

This compound Disposal Workflow

Step 1: Waste Characterization

The initial and most critical step is to characterize the this compound waste. Determine if it is pure this compound or ampicillin, or if it is part of a mixture containing other chemicals. If the this compound is mixed with any solvents or other reagents that are classified as hazardous waste, the entire mixture must be treated as hazardous waste.

Step 2: Segregation

Proper waste segregation is essential.

  • Pure this compound/Ampicillin Waste: Collect all non-contaminated solid this compound, expired reagents, and concentrated stock solutions in a designated, sealed, and clearly labeled waste container.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be collected in a separate, clearly labeled container for chemical waste.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and labeled container. Do not pour this compound solutions down the drain.

Step 3: Selection of Disposal Method

For pure or uncontaminated this compound waste, the following disposal methods are recommended:

  • High-Temperature Incineration (Preferred Method): This is the most effective and environmentally sound method for destroying the active pharmaceutical ingredient. The waste should be collected by a licensed hazardous waste disposal company for incineration at a permitted facility.

  • Chemical Deactivation (Alternative Method): For liquid waste, chemical deactivation through alkaline hydrolysis can be considered. This involves treating the solution with a strong base (e.g., sodium hydroxide) to break down the β-lactam ring. This procedure should only be performed by trained personnel in a controlled laboratory setting, and the resulting solution must still be disposed of as chemical waste through a licensed vendor.

Step 4: Collection by a Licensed Hazardous Waste Vendor

Arrange for the collection of all segregated this compound waste by a certified hazardous or medical waste disposal company. Ensure that all containers are properly labeled in accordance with Department of Transportation (DOT) regulations.

Step 5: Documentation

Maintain meticulous records of all this compound waste disposal. This documentation should include the date of disposal, the quantity and type of waste, the disposal method used, and the name of the licensed disposal vendor. These records are essential for regulatory compliance and institutional safety audits.

Experimental Protocols

While specific experimental protocols for the large-scale disposal of this compound are not typically published, the principles of chemical deactivation can be applied on a laboratory scale. The following is a general protocol for the alkaline hydrolysis of an aqueous ampicillin solution.

Protocol: Alkaline Hydrolysis of Ampicillin Solution

  • Preparation: In a designated chemical fume hood, place the aqueous ampicillin solution in a suitable container (e.g., a borosilicate glass beaker) with a magnetic stir bar.

  • pH Adjustment: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution to the ampicillin solution. Monitor the pH using a calibrated pH meter.

  • Hydrolysis: Continue to add NaOH until the pH of the solution is raised to and maintained at approximately 12. Allow the solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the β-lactam ring.

  • Neutralization and Disposal: After the hydrolysis period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8. The neutralized solution should then be collected in a designated chemical waste container for disposal by a licensed vendor.

Disclaimer: This protocol is for informational purposes only and should be adapted and validated for your specific laboratory conditions and in accordance with your institution's safety protocols.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to both human health and the ecosystem. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Pivampicillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Pivampicillin is paramount. Adherence to strict safety protocols minimizes occupational exposure and prevents environmental contamination. This document provides essential procedural guidance for the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, engineering controls such as fume hoods or ventilated enclosures should be the primary method of exposure control. Personal Protective Equipment serves as a crucial secondary barrier.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended.Prevents skin contact and potential allergic reactions.[1] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and potential splashes.[3]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 or higher).Necessary if there is a risk of generating airborne dust or aerosols, or if exposure limits are exceeded.
Protective Clothing Disposable gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.

Occupational Exposure Limits (OELs): As of the latest safety data sheets, specific occupational exposure limits for this compound have not been established by major regulatory bodies. In such cases, an approach based on the principles of "As Low As Reasonably Practicable" (ALARP) should be adopted, and the substance should be handled with a high degree of caution, similar to other potent pharmaceutical compounds.

Operational Plan for Safe Handling

This step-by-step plan outlines the process for safely handling this compound from receipt to storage.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE (gloves and lab coat) before opening the package in a designated area, preferably within a fume hood.

  • Verify the container label matches the order information.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.

  • Recommended storage temperature is typically -20°C.

  • Restrict access to the storage area to authorized personnel only.

3. Weighing and Aliquoting:

  • Perform all manipulations that may generate dust, such as weighing and aliquoting, within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use dedicated, clean equipment (spatulas, weigh boats).

  • Handle the compound gently to avoid creating airborne dust.

4. Solution Preparation:

  • Prepare solutions within a fume hood.

  • Add the solvent to the this compound powder slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

5. General Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the spread of antibiotic resistance.

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, disposable gowns, weigh boats, and pipette tips, must be considered contaminated chemical waste.

  • Segregate this waste from regular trash and other waste streams.

2. Solid Waste Disposal:

  • Contaminated PPE and Consumables: Collect in a designated, clearly labeled hazardous waste container.

  • Unused/Expired this compound Powder: This should be treated as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

3. Liquid Waste Disposal:

  • Stock Solutions: High-concentration stock solutions are considered hazardous chemical waste and should be collected in an approved, labeled container for chemical waste.

  • Contaminated Media: Cell culture media containing this compound should be treated as chemical waste. While autoclaving can inactivate some biological components, it may not degrade the antibiotic. Therefore, it should be collected for chemical waste disposal according to institutional guidelines.

4. Disposal Methods:

  • Preferred Method: Utilize a licensed professional waste disposal service that employs high-temperature incineration for pharmaceutical waste. This is the most effective method for destroying the active pharmaceutical ingredient.

  • Alternative Method: If a licensed incinerator is not available, consult with your institution's Environmental Health and Safety (EHS) department for approved disposal procedures. Drug take-back programs, where available, are also a suitable option.

  • Discouraged Method: Disposal in a landfill is not recommended for antibiotics due to the risk of environmental contamination.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_waste Waste Management prep_ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup receive Receive & Inspect Package prep_setup->receive unpack Unpack in Fume Hood receive->unpack store Store Securely (-20°C) unpack->store weigh Weigh/Aliquot in Ventilated Enclosure store->weigh As needed prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate dispose_liquid Dispose of Liquid Waste (Unused Solutions) prepare_solution->dispose_liquid dispose_solid Dispose of Solid Waste (Contaminated PPE, etc.) decontaminate->dispose_solid remove_ppe Remove PPE decontaminate->remove_ppe collect_waste Collect in Labeled Hazardous Waste Container dispose_solid->collect_waste dispose_liquid->collect_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands incinerate Licensed Incineration collect_waste->incinerate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivampicillin
Reactant of Route 2
Reactant of Route 2
Pivampicillin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.